molecular formula C8H6Br2O B050448 5,7-Dibromo-2,3-dihydrobenzofuran CAS No. 123266-59-1

5,7-Dibromo-2,3-dihydrobenzofuran

Cat. No.: B050448
CAS No.: 123266-59-1
M. Wt: 277.94 g/mol
InChI Key: NJQJUJHJJZMVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJUJHJJZMVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381284
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123266-59-1
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dibromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dibromo-2,3-dihydrobenzofuran, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic protocol, and presents its spectral analysis data. Furthermore, it explores the relevance of the dibrominated dihydrobenzofuran scaffold in drug discovery by examining its potential interaction with critical biological pathways, such as the Casein Kinase 2 (CK2) signaling cascade, a significant target in cancer therapy.

Introduction

This compound, also known as 5,7-Dibromocoumaran, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique electronic and structural characteristics, imparted by the dibromo substitution on the benzene ring, make it a valuable precursor for the development of novel pharmaceutical agents and advanced materials.[3] The dihydrobenzofuran core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[4][5] The bromine atoms at the 5 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 123266-59-1[2][3]
Molecular Formula C₈H₆Br₂O[2][3]
Molecular Weight 277.94 g/mol [2][3]
Appearance Colorless to yellow to green clear liquid[2][3]
Density 1.96 g/cm³[3]
Refractive Index (n20D) 1.63[3]
Purity ≥ 97% (GC)[3]
Storage Conditions 2 - 8 °C[3]

Synthesis of this compound

Plausible Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on common bromination methods for aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Inert gas (e.g., Nitrogen or Argon)

  • Aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3-dihydrobenzofuran (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in dichloromethane to the stirred solution. The addition should be done portion-wise or dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Spectral Data

Although specific experimental spectra for this compound are not widely published, the following table summarizes the expected spectral characteristics based on the analysis of similar dihydrobenzofuran structures.[1][6][7]

Analysis Type Expected Data
¹H NMR Signals corresponding to the aromatic protons (likely singlets or doublets in the aromatic region, δ 7.0-7.5 ppm) and the aliphatic protons of the dihydrofuran ring (triplets or multiplets for the -CH₂-CH₂-O- group, δ 3.0-4.8 ppm).
¹³C NMR Resonances for the aromatic carbons (some shifted downfield due to bromine substitution) and the aliphatic carbons of the dihydrofuran ring.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 277.94, with a characteristic isotopic pattern for a dibrominated compound (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio).

Biological Relevance and Signaling Pathways

The dihydrobenzofuran scaffold is of significant interest in drug discovery due to its presence in numerous bioactive molecules.[8] Halogenated derivatives, in particular, can exhibit enhanced biological activity. While the direct biological targets of this compound are not extensively documented, compounds with a similar dibrominated dihydrobenzofuran core have shown potent inhibitory activity against key cellular signaling proteins.

A notable example is the inhibition of Casein Kinase 2 (CK2) by a 7,9-dibromo-dihydrodibenzofuran derivative.[9] CK2 is a serine/threonine kinase that is constitutively active in eukaryotic cells and plays a crucial role in cell growth, proliferation, and survival.[10] Dysregulation of CK2 activity is implicated in a variety of human diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[11][12] As such, CK2 is a prominent target for therapeutic intervention.

Casein Kinase 2 (CK2) Signaling Pathway

The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation, highlighting it as a potential target for inhibitors derived from the this compound scaffold.

CK2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates CK2 CK2 Receptor->CK2 activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB_Inhibitor IκB NFkB NF-κB Transcription Gene Transcription NFkB->Transcription translocates to nucleus CK2->AKT phosphorylates & activates CK2->NFkB_Inhibitor phosphorylates & marks for degradation Inhibitor This compound -based Inhibitor Inhibitor->CK2 inhibits Transcription->Cell_Survival

Caption: Simplified CK2 signaling pathway and its potential inhibition.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the key steps for the synthesis and characterization of this compound.

experimental_workflow cluster_characterization Characterization start Start: 2,3-Dihydrobenzofuran bromination Electrophilic Bromination (e.g., with NBS or Br₂) start->bromination workup Aqueous Workup (Quenching, Extraction, Drying) bromination->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms purity_analysis Purity Analysis (GC) product->purity_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an overview of its potential biological relevance through the lens of CK2 inhibition. The detailed information and workflows presented herein are intended to facilitate further research and application of this versatile compound. Further experimental validation of the proposed synthesis and comprehensive spectral characterization are encouraged to build upon the foundational knowledge presented in this document.

References

An In-depth Technical Guide to 5,7-Dibromo-2,3-dihydrobenzofuran: Structural Features and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dibromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a dihydrobenzofuran core with bromine atoms at the 5 and 7 positions, imparts distinct reactivity that is instrumental in the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the structural features, synthesis, and chemical reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, are presented. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential applications of this compound in the synthesis of novel therapeutic agents.

Structural Features

This compound, also known as 5,7-Dibromocoumaran, possesses a bicyclic structure consisting of a benzene ring fused to a dihydrofuran ring. The bromine atoms are located on the aromatic ring at positions 5 and 7.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
CAS Number 123266-59-1
Appearance Colorless to yellow liquid
Density 1.96 g/cm³
Boiling Point 348 °C (lit.)
Melting Point 292 °C (lit.)
Refractive Index n20/D 1.63 (lit.)
Solubility Soluble in common organic solvents.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the dihydrofuran ring. The aromatic protons will appear as distinct signals due to the dibromo substitution pattern. The protons at C2 and C3 of the dihydrofuran ring will likely appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbons bearing bromine atoms will be significantly shifted downfield.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The C-Br stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis

The synthesis of this compound can be achieved through the direct bromination of 2,3-dihydrobenzofuran.

Synthetic Workflow

SynthesisWorkflow cluster_0 Reaction Start 2,3-Dihydrobenzofuran Reaction Bromination Start->Reaction Reacts with Reagent Bromine (Br2) or N-Bromosuccinimide (NBS) Reagent->Reaction Solvent Solvent (e.g., Acetic Acid, CCl4) Solvent->Reaction Product This compound Purification Purification (e.g., Distillation, Chromatography) Product->Purification Undergoes FinalProduct Pure Product Purification->FinalProduct Yields Reaction->Product Forms

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Bromination of 2,3-Dihydrobenzofuran

This protocol is a representative procedure for the bromination of an aromatic compound and can be adapted for the synthesis of this compound.

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or Carbon tetrachloride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran (1 equivalent) in a suitable solvent such as acetic acid or carbon tetrachloride.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in the same solvent to the flask. The addition should be done in the dark to prevent radical side reactions if using NBS.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using NBS, the succinimide byproduct can be removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Reactivity

The reactivity of this compound is dominated by the two bromine atoms on the aromatic ring. These positions are susceptible to a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

ReactivityDiagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 5,7-Dibromo-2,3- dihydrobenzofuran Suzuki_Product 5,7-Diaryl-2,3- dihydrobenzofuran Start->Suzuki_Product Sonogashira_Product 5,7-Dialkynyl-2,3- dihydrobenzofuran Start->Sonogashira_Product Buchwald_Product 5,7-Diamino-2,3- dihydrobenzofuran Start->Buchwald_Product Suzuki_Reagent Ar-B(OH)2 (Arylboronic acid) Suzuki_Reagent->Suzuki_Product Suzuki_Catalyst Pd Catalyst Base Suzuki_Catalyst->Suzuki_Product Sonogashira_Reagent R-C≡CH (Terminal alkyne) Sonogashira_Reagent->Sonogashira_Product Sonogashira_Catalyst Pd Catalyst Cu(I) cocatalyst, Base Sonogashira_Catalyst->Sonogashira_Product Buchwald_Reagent R2NH (Amine) Buchwald_Reagent->Buchwald_Product Buchwald_Catalyst Pd Catalyst Base Buchwald_Catalyst->Buchwald_Product

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

The Suzuki coupling reaction involves the reaction of the dibromo compound with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted dihydrobenzofurans.

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5,7-diaryl-2,3-dihydrobenzofuran.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Experimental Protocol (General):

  • In a Schlenk flask, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the solvent.

  • Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, the reaction mixture is typically filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

  • The residue is then purified by column chromatography to yield the 5,7-dialkynyl-2,3-dihydrobenzofuran product.

This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. The reaction requires a palladium catalyst and a strong base.

Experimental Protocol (General):

  • To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Add this compound (1 equivalent) and the amine (2.2-2.5 equivalents).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) for several hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Metal-Halogen Exchange

The bromine atoms of this compound can undergo metal-halogen exchange upon treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) or by forming a Grignard reagent. This generates a nucleophilic carbon center on the aromatic ring, which can then react with various electrophiles.

MetalHalogenExchange Start This compound Intermediate 5,7-Dilithio- or 5,7-bis(bromomagnesio)- 2,3-dihydrobenzofuran Start->Intermediate Reacts with Reagent Organolithium (RLi) or Mg Reagent->Intermediate Product 5,7-Disubstituted-2,3-dihydrobenzofuran Intermediate->Product Reacts with Electrophile Electrophile (E+) (e.g., CO2, Aldehydes, Ketones) Electrophile->Product

Caption: Metal-halogen exchange and subsequent reaction with an electrophile.

Reaction with two or more equivalents of an alkyllithium reagent, typically at low temperatures, can lead to the formation of a dilithiated species. This highly reactive intermediate can be trapped with a variety of electrophiles to introduce new functional groups at the 5 and 7 positions.

Experimental Protocol (General):

  • Dissolve this compound (1 equivalent) in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium, 2.2 equivalents) dropwise.

  • Stir the mixture at low temperature for a period of time to allow for the metal-halogen exchange to complete.

  • Add the desired electrophile (e.g., carbon dioxide, an aldehyde, a ketone; >2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography or crystallization.

The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ether solvent. The resulting di-Grignard reagent is a powerful nucleophile that can be used in a similar manner to the organolithium species.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1 equivalent) in dry THF or diethyl ether dropwise to initiate the reaction. An exotherm is typically observed.

  • Once the reaction has started, add the remaining solution of the dibromide at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • The resulting di-Grignard reagent can then be used in subsequent reactions with electrophiles.

Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the 5 and 7 positions of the this compound core through the reactions described above provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications. Derivatives of brominated benzofurans have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatile reactivity of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its structural features, particularly the presence of two reactive bromine atoms, allow for a wide range of chemical transformations. This guide has provided an in-depth overview of its properties, synthesis, and reactivity, including detailed experimental protocols for key reactions. The ability to readily introduce diverse functional groups at the 5 and 7 positions through palladium-catalyzed cross-coupling and metal-halogen exchange reactions underscores the importance of this compound in the development of new materials and potential pharmaceutical agents. For researchers in drug development, this compound offers a robust platform for the creation of novel molecular entities with diverse biological activities.

References

In-Depth Technical Guide: 5,7-Dibromo-2,3-dihydrobenzofuran (CAS RN 123266-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and potential applications of 5,7-Dibromo-2,3-dihydrobenzofuran. The information is intended to support research and development efforts in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1][2] Its dibromo substitution pattern enhances its reactivity, making it a valuable intermediate in pharmaceutical development.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 123266-59-1Chem-Impex
Synonyms 5,7-DibromocoumaranChem-Impex
Molecular Formula C₈H₆Br₂OChem-Impex
Molecular Weight 277.94 g/mol Chem-Impex
Appearance Colorless to yellow to green clear liquidChem-Impex
Density 1.96 g/cm³Chem-Impex
Refractive Index n20D 1.63Chem-Impex

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

Table 2: Handling and Storage Recommendations

AspectRecommendation
Handling Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid contact with skin and eyes.
Storage Store in a cool, dry place, away from incompatible substances. Keep the container tightly sealed. Recommended storage temperature is between 2°C and 8°C.[2]
Incompatibility Information not available.
Hazards Specific hazard information is not readily available. Standard precautions for handling chemical reagents should be followed.

Applications in Synthesis and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals.[1] Its structural features make it a valuable scaffold for creating therapeutic agents targeting a range of biological pathways.[1][2] Research has indicated its utility in developing drugs for neurological disorders.[1] The broader class of benzofuran and 2,3-dihydrobenzofuran derivatives has been extensively investigated for a variety of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the study of structurally related compounds provides significant insights into its potential therapeutic applications.

Inhibition of Casein Kinase 2 (CK2)

A significant finding in the literature is the potent inhibitory activity of dibromo-dihydrodibenzofuran derivatives against human protein kinase CK2.[6][7] Specifically, 7,9-dibromo-dihydrodibenzofuran derivatives have shown IC₅₀ values in the nanomolar range.[7] CK2 is a serine/threonine kinase that is constitutively active and implicated in numerous cellular processes, including cell growth, proliferation, and apoptosis.[6][7] Its overexpression is linked to various cancers, making it a prime target for cancer therapy.[6][7][8] The inhibition of CK2 by brominated dibenzofuran compounds suggests that this compound could serve as a scaffold for the development of novel CK2 inhibitors.

The CK2 signaling pathway is complex and intersects with other major pathways involved in cancer progression, such as the PI3K/AKT, NF-κB, and Wnt signaling pathways.[9] By inhibiting CK2, these downstream pathways can be modulated, leading to anti-tumor effects.

CK2_Signaling_Pathway CK2 Casein Kinase 2 (CK2) sub_a Substrate A (e.g., PTEN) CK2->sub_a phosphorylates sub_b Substrate B (e.g., IκB) CK2->sub_b phosphorylates sub_c Substrate C (e.g., β-catenin) CK2->sub_c phosphorylates PI3K_AKT PI3K/AKT Pathway sub_a->PI3K_AKT regulates NFkB NF-κB Pathway sub_b->NFkB regulates Wnt Wnt/β-catenin Pathway sub_c->Wnt regulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Wnt->Proliferation Inhibitor 5,7-Dibromo-2,3- dihydrobenzofuran (Potential Inhibitor) Inhibitor->CK2 inhibits

Potential inhibition of the CK2 signaling pathway.
Anti-inflammatory and Antioxidant Potential

The 2,3-dihydrobenzofuran scaffold is present in numerous natural and synthetic compounds with demonstrated anti-inflammatory and antioxidant activities.[3][4] These activities are often evaluated through in vitro assays that measure the inhibition of inflammatory mediators or the scavenging of free radicals.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, general methodologies for the synthesis of related compounds and the evaluation of their biological activities are well-established.

General Synthesis of 2,3-Dihydrobenzofurans

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, often involving intramolecular cyclization reactions.[10][11][12] A common approach involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.

General_Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenol) Step1 Reaction with Electrophile Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 2,3-Dihydrobenzofuran Derivative Step2->Product Purification Purification Product->Purification

General workflow for dihydrobenzofuran synthesis.

A specific synthetic route to a related compound, 5,7-dibromo-2-salicyloylbenzofuran, involves the bromination of a benzofuran precursor followed by further functionalization.[13]

In Vitro Antioxidant Activity Assays

The antioxidant potential of a compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15]

  • Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[14][15]

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

5.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [14]

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[14]

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

5.3.1. Nitric Oxide (NO) Inhibition Assay in Macrophages [3]

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The anti-inflammatory activity of a compound is determined by its ability to inhibit this NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.

  • Methodology:

    • Culture RAW 264.7 macrophages in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a short pre-incubation period.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at a specific wavelength (typically around 540 nm).

    • A standard curve is generated using sodium nitrite to quantify the amount of NO produced.

    • Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • The IC₅₀ value for NO inhibition is calculated.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the demonstrated activity of structurally similar brominated dihydrobenzofuran derivatives as potent inhibitors of Casein Kinase 2 provides a strong rationale for its further investigation as a scaffold for anticancer drug discovery. The general anti-inflammatory and antioxidant properties associated with the dihydrobenzofuran core also warrant exploration. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this compound and its derivatives in a research setting.

References

Spectroscopic data for 5,7-Dibromo-2,3-dihydrobenzofuran characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 5,7-Dibromo-2,3-dihydrobenzofuran. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The following sections detail the predicted spectroscopic data, a plausible synthetic protocol, and the methodologies for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data tables present predicted values based on the analysis of closely related brominated and dihydrobenzofuran analogs, as well as established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5d1HH-4
~7.1 - 7.3d1HH-6
~4.5 - 4.7t2HH-2
~3.2 - 3.4t2HH-3
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~158 - 160C-7a
~135 - 137C-4
~130 - 132C-6
~120 - 122C-3a
~115 - 117C-5
~110 - 112C-7
~71 - 73C-2
~29 - 31C-3
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1600-1585StrongAromatic C=C stretch
1500-1400StrongAromatic C=C stretch
1250-1000StrongC-O-C stretch (aryl ether)
800-600StrongC-Br stretch
900-675StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
278, 280, 282High[M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms)
199, 201Medium[M - Br]⁺
120Medium[M - 2Br]⁺
91Medium[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the standard procedures for acquiring the spectroscopic data.

Synthesis of this compound

This protocol is based on the regioselective bromination of aromatic compounds. The ether oxygen in 2,3-dihydrobenzofuran is an ortho-, para-director. Due to steric hindrance at the ortho positions adjacent to the fused ring, bromination is expected to occur at the C5 and C7 positions.

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the neat liquid product on the diamond window of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,3-Dihydrobenzofuran reagents NBS, DMF reaction Bromination Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5,7-Dibromo-2,3- dihydrobenzofuran purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

The Emerging Potential of 5,7-Dibromo-2,3-dihydrobenzofuran in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,7-Dibromo-2,3-dihydrobenzofuran scaffold is a halogenated heterocyclic compound that is garnering increasing attention within the medicinal chemistry landscape. Its unique structural features, characterized by the presence of two bromine atoms on the benzene ring of the dihydrobenzofuran core, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and future potential of this compound and its derivatives. The content herein is intended to serve as a resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of new medicines.

Introduction

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active natural products and synthetic compounds. The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate its pharmacological profile. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.

The 5,7-dibromo substitution pattern on the 2,3-dihydrobenzofuran core presents a synthetically versatile platform for the development of a diverse range of derivatives. This guide will explore the current state of research on this specific scaffold, focusing on its synthesis, established biological activities, and the underlying mechanisms of action where known.

Synthesis of the this compound Core and Derivatives

While a specific, detailed experimental protocol for the direct synthesis of the parent this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for the synthesis of dihydrobenzofurans and subsequent bromination. Furthermore, the synthesis of closely related and more complex derivatives provides valuable insight into the chemical manipulations this scaffold can undergo.

General Synthetic Strategies

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, including:

  • Intramolecular Cyclization: Transition metal-catalyzed intramolecular cyclization of appropriately substituted phenols is a common and effective strategy.[1]

  • Reduction of Benzofurans: The dihydro- variant can be obtained by the reduction of the corresponding benzofuran.

Once the 2,3-dihydrobenzofuran core is obtained, bromination can be carried out using standard electrophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a 5,7-Dibromo-2-salicyloylbenzofuran Derivative

The following protocol for a closely related derivative provides a practical example of the synthetic steps involved in manipulating the dibrominated core.

Scheme 1: Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives [2]

  • Step (i): Bromination: To a solution of the starting benzofuran derivative, N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (PTSA) are added. The reaction is heated to 60 °C for 15 minutes. This step introduces the bromine atoms onto the benzofuran ring.

  • Step (ii): Hydrolysis: The product from the previous step is treated with 4-Dimethylaminopyridine (DMAP) and Sodium Carbonate (Na2CO3) in water and heated to 80 °C for 5 hours.

  • Step (iii): Fries Rearrangement: The resulting compound is reacted with Aluminum Chloride (AlCl3) in Dichloromethane (DCM) at room temperature for 3 hours.

  • Step (iv): Etherification: The product is then refluxed with Potassium Carbonate (K2CO3) in acetone for 8 hours to yield the O-ether derivatives.

  • Step (v): Saponification: Finally, the ester is hydrolyzed using Sodium Hydroxide (NaOH) in a mixture of Dichloromethane and Methanol, followed by acidification with Hydrochloric acid (HCl).

Biological Activities and Therapeutic Potential

The this compound scaffold is a key intermediate in the development of novel drugs, particularly those targeting neurological disorders.[3] Research into its derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of brominated benzofuran and dihydrobenzofuran derivatives. The presence and position of the bromine atoms are critical determinants of their biological activity.

Table 1: Anticancer Activity of Selected Brominated Dihydrobenzofuran Derivatives

CompoundCancer Cell LineIC50 (nM)TargetReference
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one-5.8Casein Kinase 2 (CK2)[4]
7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one-7.5Casein Kinase 2 (CK2)[4]
7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one-8.4Casein Kinase 2 (CK2)[4]
Anti-inflammatory and Antioxidant Potential

The dihydrobenzofuran scaffold is associated with anti-inflammatory and antioxidant properties. While specific data for this compound is limited, studies on related fluorinated and brominated derivatives demonstrate significant inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives [3]

MediatorIC50 Range (µM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide (NO)2.4 - 5.2
Prostaglandin E2 (PGE2)1.1 - 20.5
Potential in Neurological Disorders

This compound is highlighted as a key intermediate for pharmaceuticals targeting neurological disorders.[3] The underlying mechanisms are still under investigation, but the antioxidant and anti-inflammatory properties of the dihydrobenzofuran core likely contribute to its neuroprotective potential.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of its derivatives and the broader class of benzofurans, several key pathways are implicated.

Inhibition of Casein Kinase 2 (CK2)

Derivatives of dibromo-dihydrodibenzofuran have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[4] Inhibition of CK2 by these compounds leads to the induction of apoptosis in cancer cells.

Modulation of Inflammatory Pathways

Dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory response.[3] This leads to a decrease in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability and the significant biological activities exhibited by its derivatives underscore its potential in medicinal chemistry. Future research should focus on:

  • Elucidation of a direct and efficient synthesis for the parent this compound.

  • A comprehensive biological evaluation of the parent compound to establish its intrinsic activity profile.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for specific therapeutic targets.

  • In-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these compounds.

References

The Impact of Dibromo Substitution on Dihydrobenzofuran Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, owing to its prevalence in biologically active natural products and functional materials. The introduction of bromine atoms onto this scaffold profoundly influences its chemical reactivity, opening up a diverse range of synthetic possibilities. This technical guide provides an in-depth analysis of the role of dibromo substitution in the reactivity of dihydrobenzofurans, with a focus on their applications in cross-coupling reactions and their significance in the development of targeted therapeutics.

Enhanced Reactivity in Cross-Coupling Reactions

Dibromo-substituted dihydrobenzofurans serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex multi-aryl structures. The presence of two bromine atoms allows for sequential or double functionalization, providing a powerful tool for building molecular complexity.

One of the most well-studied systems is 2,3-dibromobenzofuran. The differential reactivity of the bromine atoms at the C2 and C3 positions allows for regioselective and chemoselective cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions with triarylbismuths, the C2 position is generally more reactive, allowing for the selective synthesis of 2-aryl-3-bromobenzofurans. Subsequent coupling at the C3 position can then be performed to introduce a different aryl group, leading to the formation of unsymmetrically substituted 2,3-diarylbenzofurans.

Quantitative Data on Cross-Coupling Reactions

The following tables summarize the yields of various cross-coupling reactions of dibromobenzofuran derivatives.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran with Triarylbismuths

EntryTriarylbismuth (Ar3Bi)ProductYield (%)
1Triphenylbismuth2-Phenyl-3-bromobenzofuran95
2Tris(4-methylphenyl)bismuth2-(4-Methylphenyl)-3-bromobenzofuran92
3Tris(4-methoxyphenyl)bismuth2-(4-Methoxyphenyl)-3-bromobenzofuran88
4Tris(4-fluorophenyl)bismuth2-(4-Fluorophenyl)-3-bromobenzofuran85
5Tris(4-chlorophenyl)bismuth2-(4-Chlorophenyl)-3-bromobenzofuran82
6Tris(3-methylphenyl)bismuth2-(3-Methylphenyl)-3-bromobenzofuran90

Table 2: Synthesis of Symmetrical 2,3-Diarylbenzofurans from 2,3-Dibromobenzofuran

EntryTriarylbismuth (Ar3Bi)ProductYield (%)
1Triphenylbismuth2,3-Diphenylbenzofuran85
2Tris(4-methylphenyl)bismuth2,3-Bis(4-methylphenyl)benzofuran82
3Tris(4-methoxyphenyl)bismuth2,3-Bis(4-methoxyphenyl)benzofuran78

Application in the Development of Kinase Inhibitors

The dibromo-dihydrobenzofuran scaffold has emerged as a promising pharmacophore in the design of potent and selective kinase inhibitors. A notable example is the development of 7,9-dibromo-dihydrodibenzofuran derivatives as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.

The introduction of two bromine atoms at the C7 and C9 positions of the dihydrodibenzofuran core has been shown to significantly enhance the inhibitory potency against CK2. This is attributed to the ability of the bromine atoms to form halogen bonds with the protein's active site, thereby increasing the binding affinity of the inhibitor.

Quantitative Data on CK2 Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of dihalogenated anilinomethylene dihydrodibenzofuran derivatives against human protein kinase CK2.

Table 3: In Vitro Inhibition of Human Protein Kinase CK2

CompoundRXIC50 (nM)
12bHCl5.8
12cHBr5.8
13b4-CH3Cl6.7
13c4-CH3Br7.5
14b4-OCH3Cl7.0
14c4-OCH3Br8.4

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran[1]
  • To a solution of 2,3-dibromobenzofuran (1.0 mmol) in NMP (5 mL) were added the corresponding triarylbismuth (0.4 mmol), Pd(OAc)2 (0.1 mmol), PPh3 (0.4 mmol), and Cs2CO3 (4.0 mmol).

  • The reaction mixture was heated at 90 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2-aryl-3-bromobenzofuran.

General Procedure for the Synthesis of 7,9-Dibromo-dihydrodibenzofuran-based CK2 Inhibitors[2]
  • A mixture of 7,9-dibromo-8-hydroxy-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-one (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (3.0 mmol) in anhydrous toluene (10 mL) was refluxed for 4 hours.

  • The solvent was removed under reduced pressure, and the residue was triturated with diethyl ether to give the enaminoketone intermediate.

  • A solution of the enaminoketone (1.0 mmol) and the appropriate aniline (1.2 mmol) in glacial acetic acid (5 mL) was stirred at room temperature for 12 hours.

  • The precipitate was collected by filtration, washed with cold ethanol, and dried to give the final anilinomethylene dihydrodibenzofuran derivative.

Visualizations

Signaling Pathway of Casein Kinase 2 (CK2) in Cancer Cell Proliferation

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n JAK JAK STAT3 STAT3 JAK->STAT3 P STAT3_n STAT3 STAT3->STAT3_n CK2 CK2 CK2->AKT activates CK2->IKK activates CK2->IkB degrades CK2->NFkB activates CK2->JAK activates CK2->STAT3 activates Dibromo_DHF Dibromo-dihydrobenzofuran Inhibitor Dibromo_DHF->CK2 inhibits NFkB_n->Proliferation STAT3_n->Proliferation

Caption: Role of CK2 in pro-survival and proliferation signaling pathways.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow Start Start Reactants Combine: - Dibromo-dihydrobenzofuran - Arylboronic Acid - Base (e.g., Cs2CO3) Start->Reactants Catalyst Add: - Pd(OAc)2 (catalyst) - PPh3 (ligand) Reactants->Catalyst Solvent Add Solvent (NMP) Catalyst->Solvent Reaction Heat Reaction Mixture (e.g., 90 °C, 2h) Solvent->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The dibromo substitution of the dihydrobenzofuran core is a powerful strategy for enhancing chemical reactivity and tailoring molecular properties. In palladium-catalyzed cross-coupling reactions, it provides a versatile handle for the construction of complex aryl-substituted frameworks with a high degree of control over regioselectivity. Furthermore, in the context of drug discovery, the introduction of dibromo substituents has proven to be an effective approach for increasing the potency of kinase inhibitors, as exemplified by the development of novel CK2 inhibitors. The data and protocols presented in this guide underscore the significant role of dibromo-dihydrobenzofurans as valuable intermediates in organic synthesis and medicinal chemistry, with wide-ranging applications for researchers, scientists, and drug development professionals.

Exploring Novel Chemical Entities with 5,7-dibromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. Among its derivatives, 5,7-dibromo-2,3-dihydrobenzofuran emerges as a particularly valuable building block in medicinal chemistry and organic synthesis.[2] The presence of two bromine atoms at the C5 and C7 positions offers reactive handles for further chemical modifications, most notably through cross-coupling reactions, allowing for the systematic exploration of the chemical space and the generation of diverse molecular architectures. This technical guide provides an in-depth exploration of the potential of this compound as a core for discovering novel chemical entities with potential applications in oncology and inflammatory diseases.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the derivatization of this compound.[3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide tolerates a wide range of functional groups and generally proceeds under mild conditions with high yields.[5]

Experimental Protocol: Synthesis of a 5,7-Diaryl-2,3-dihydrobenzofuran Derivative

This protocol describes a representative synthesis of a novel 5,7-diaryl-2,3-dihydrobenzofuran derivative from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (4.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and SPhos (0.10 mmol) and add them to the reaction flask.

  • Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio, 5 mL total) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to quench the reaction and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-diaryl-2,3-dihydrobenzofuran derivative.

G cluster_workflow Synthetic and Evaluation Workflow start 5,7-Dibromo-2,3- dihydrobenzofuran suzuki Suzuki-Miyaura Cross-Coupling start->suzuki derivative Novel 5,7-Diaryl-2,3- dihydrobenzofuran Derivative suzuki->derivative purification Purification & Characterization derivative->purification bioassay Biological Assays (Anticancer/Anti-inflammatory) purification->bioassay data Data Analysis (IC50 Determination) bioassay->data

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives from this compound.

Biological Activities of Dihydrobenzofuran Derivatives

Derivatives of the 2,3-dihydrobenzofuran core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[6][7][8] The introduction of various substituents, particularly halogens like bromine, has been shown to enhance the cytotoxic and anti-inflammatory potential of these compounds.[8][9]

Anticancer Activity

Numerous studies have reported the potent anticancer effects of benzofuran and dihydrobenzofuran derivatives against a variety of cancer cell lines.[6] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10]

Table 1: Anticancer Activity of Representative Dihydrobenzofuran Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Reference
(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24)HeLa (Cervical)3.2 - 7.1[10]
(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24)A549 (Lung)3.2 - 7.1[10]
(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24)MCF-7 (Breast)3.2 - 7.1[10]
Fluorinated Dihydrobenzofuran (Compound 1)HCT116 (Colorectal)19.5[11]
Fluorinated Dihydrobenzofuran (Compound 2)HCT116 (Colorectal)24.8[11]
2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran-IC20: 10.39 (DPPH assay)[12]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Dihydrobenzofuran derivatives have been investigated for their ability to modulate inflammatory responses.[13][14] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[13][14]

Table 2: Anti-inflammatory Activity of Representative Dihydrobenzofuran Derivatives

Compound Class/NameAssayIC50 (µM)Reference
Fluorinated Dihydrobenzofuran (Compound 2)PGE2 Inhibition1.91[13]
Fluorinated Dihydrobenzofuran (Compound 2)IL-6 Inhibition1.23[13]
Fluorinated Dihydrobenzofuran (Compound 2)CCL2 Inhibition1.52[13]
Fluorinated Dihydrobenzofuran (Compound 2)NO Inhibition2.42[13]
Fluorinated Dihydrobenzofuran (Compound 3)PGE2 Inhibition1.48[13]
Fluorinated Dihydrobenzofuran (Compound 3)IL-6 Inhibition5.21[13]
Fluorinated Dihydrobenzofuran (Compound 3)CCL2 Inhibition1.5[13]
Fluorinated Dihydrobenzofuran (Compound 3)NO Inhibition5.23[13]
Fluorinated Dihydrobenzofuran (Compound 6)PGE2 Inhibition1.12[13]
Fluorinated Dihydrobenzofuran (Compound 8)IL-6 Inhibition9.04[13]

Experimental Protocols for Biological Evaluation

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects and quantifies apoptosis (programmed cell death).

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition to determine the IC50 value.

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory mediators in cell culture supernatants.

Procedure:

  • Cell Treatment: Treat macrophages with the test compounds and LPS as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for PGE2, IL-6, CCL2, or other cytokines of interest according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the specific mediator and determine the percentage of inhibition to derive the IC50 value.

Potential Signaling Pathways

While the precise mechanisms of action for novel 5,7-disubstituted-2,3-dihydrobenzofuran derivatives require empirical validation, the known biological activities of the broader benzofuran class suggest potential interactions with key cellular signaling pathways implicated in cancer and inflammation, such as the mTOR and STING pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis | Derivative 5,7-Disubstituted-2,3- dihydrobenzofuran Derivative Derivative->mTORC1

Caption: A simplified representation of the mTOR signaling pathway and a potential point of inhibition by a novel 5,7-disubstituted-2,3-dihydrobenzofuran derivative.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons and other inflammatory cytokines.

STING_Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of Derivative 5,7-Disubstituted-2,3- dihydrobenzofuran Derivative Derivative->STING modulates?

Caption: An overview of the STING signaling pathway, a potential target for immunomodulatory 5,7-disubstituted-2,3-dihydrobenzofuran derivatives.

Conclusion

This compound represents a versatile and promising scaffold for the discovery of novel chemical entities with significant therapeutic potential. Its amenability to derivatization via robust synthetic methods like the Suzuki-Miyaura cross-coupling allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and anti-inflammatory activities of the broader benzofuran and dihydrobenzofuran classes underscore the potential of these novel derivatives as leads for drug development. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core is warranted to unlock their full therapeutic potential.

References

Methodological & Application

5,7-Dibromo-2,3-dihydrobenzofuran: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Dibromo-2,3-dihydrobenzofuran is a valuable heterocyclic building block in organic synthesis, prized for its unique structural features that allow for the construction of complex molecular architectures.[1] The presence of two bromine atoms at the 5 and 7 positions of the dihydrobenzofuran scaffold offers regioselective handles for a variety of cross-coupling reactions, making it an ideal starting material for the synthesis of diverse derivatives. This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and also finds applications in material science.[1] The dihydrobenzofuran core is a privileged structure in medicinal chemistry, frequently found in biologically active natural products and synthetic compounds.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, and alkynyl moieties, respectively, paving the way for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery and materials science.

Application Notes

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5][6] this compound can readily participate in Suzuki-Miyaura reactions with a variety of arylboronic acids or their esters. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-arylation by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and base.[7][8] This strategy is highly valuable for creating libraries of substituted dihydrobenzofurans for screening in drug discovery programs.[9]

Key Features:

  • Versatility: A wide range of aryl and heteroaryl groups can be introduced.[4][5]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups on the coupling partners.[6]

  • Regioselectivity: Stepwise coupling can be achieved to synthesize unsymmetrical 5,7-disubstituted-2,3-dihydrobenzofurans.

Heck Coupling Reactions

The Heck reaction provides a powerful tool for the alkenylation of aryl halides.[10][11] this compound can be coupled with various alkenes to introduce vinyl groups at the 5 and/or 7 positions. This reaction is instrumental in the synthesis of styrenic derivatives and other conjugated systems, which are important components in organic electronic materials and fluorescent probes.[10] The intramolecular version of the Heck reaction is a powerful method for constructing complex cyclic systems.[12]

Key Features:

  • Stereoselectivity: The Heck reaction typically proceeds with high trans selectivity.

  • Broad Substrate Scope: A variety of electron-deficient and electron-rich alkenes can be employed.

  • Material Science Applications: The resulting vinylated products are useful precursors to polymers and advanced materials.[1]

Sonogashira Coupling Reactions

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[1][13][14] this compound can be efficiently coupled with a range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[14] The resulting alkynyl-substituted dihydrobenzofurans are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Key Features:

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature.[1]

  • Synthesis of Conjugated Systems: Provides access to enynes and arylalkynes which are valuable in various fields.[14]

  • Versatile Intermediates: The alkyne functionality can be further elaborated to create diverse molecular scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the mono-arylation of this compound with an arylboronic acid. For diarylation, the stoichiometry of the arylboronic acid and base should be increased accordingly.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed toluene/ethanol/water solvent mixture (10 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk tube, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Add the alkene (1.2 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Bromo-7-phenyl-2,3-dihydrobenzofuran85
24-Methoxyphenylboronic acid5-Bromo-7-(4-methoxyphenyl)-2,3-dihydrobenzofuran82
33,5-Dimethylphenylboronic acid5-Bromo-7-(3,5-dimethylphenyl)-2,3-dihydrobenzofuran88
42-Thiopheneboronic acid5-Bromo-7-(thiophen-2-yl)-2,3-dihydrobenzofuran75

Table 2: Representative Examples of Heck Coupling with this compound

EntryAlkeneProductYield (%)
1Styrene5-Bromo-7-styryl-2,3-dihydrobenzofuran78
2Ethyl acrylateEthyl 3-(5-bromo-2,3-dihydrobenzofuran-7-yl)acrylate81
34-Vinylpyridine5-Bromo-7-(4-vinylpyridinyl)-2,3-dihydrobenzofuran72
4N-Vinylpyrrolidone1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)vinylpyrrolidin-2-one68

Table 3: Representative Examples of Sonogashira Coupling with this compound

EntryAlkyneProductYield (%)
1Phenylacetylene5-Bromo-7-(phenylethynyl)-2,3-dihydrobenzofuran90
2Ethynyltrimethylsilane5-Bromo-7-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran92
31-Hexyne5-Bromo-7-(hex-1-yn-1-yl)-2,3-dihydrobenzofuran85
4Propargyl alcohol3-(5-Bromo-2,3-dihydrobenzofuran-7-yl)prop-2-yn-1-ol80

Visualization

Signaling Pathway

Derivatives of dibenzofuran have shown promise as inhibitors of several protein kinases, such as Pim-1, CLK1, and CK2, which are implicated in cancer cell proliferation, survival, and regulation of pre-mRNA splicing.[15][16][17] The following diagram illustrates a simplified signaling pathway involving these kinases and the potential point of intervention by inhibitors derived from this compound.

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binding Pim1 Pim-1 Kinase Receptor->Pim1 Activation CK2 CK2 Kinase Receptor->CK2 Activation DownstreamEffectors Downstream Effectors (e.g., Bad, c-Myc) Pim1->DownstreamEffectors Phosphorylation CK2->DownstreamEffectors Phosphorylation CellCycle Cell Cycle Progression & Survival DownstreamEffectors->CellCycle Promotion CLK1 CLK1 Kinase SplicingFactors Splicing Factors (SR proteins) CLK1->SplicingFactors Phosphorylation mRNA_splicing Alternative mRNA Splicing SplicingFactors->mRNA_splicing Regulation Inhibitor Dihydrobenzofuran-based Inhibitor Inhibitor->Pim1 Inhibition Inhibitor->CK2 Inhibition Inhibitor->CLK1 Inhibition

Caption: Kinase inhibition by dihydrobenzofuran derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel compounds derived from this compound.

G Start 5,7-Dibromo-2,3- dihydrobenzofuran Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki, Heck, or Sonogashira Reaction Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Screening->Coupling Inactive Hit Hit Compound Identification Screening->Hit Active Optimization Lead Optimization Hit->Optimization

Caption: Synthetic and screening workflow.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 5,7-Dibromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potentially bioactive compounds utilizing 5,7-Dibromo-2,3-dihydrobenzofuran as a key building block. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of the 2,3-dihydrobenzofuran core, which is present in numerous natural products and synthetic therapeutic agents. The bromine atoms at the 5- and 7-positions offer versatile handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.

Introduction to the this compound Scaffold

The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The introduction of bromine atoms at the 5- and 7-positions provides two reactive sites for the strategic introduction of various substituents, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The most common and powerful methods for the functionalization of such di-bromo scaffolds are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Synthetic Strategies and Experimental Protocols

The primary route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These methods are well-established, tolerate a wide variety of functional groups, and are highly reliable for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,7-Diaryl-2,3-dihydrobenzofurans

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at one or both bromine-bearing positions. These substituents can significantly influence the biological activity of the resulting molecule.

dot

Suzuki_Miyaura_Workflow start This compound reaction Reaction Setup (Inert Atmosphere) start->reaction Add to flask reagents Arylboronic Acid (2.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction Add reagents heating Heating (e.g., 80-100 °C) reaction->heating Stir and Heat workup Aqueous Workup & Extraction heating->workup Cool and Quench purification Column Chromatography workup->purification Isolate crude product product 5,7-Diaryl-2,3-dihydrobenzofuran purification->product Isolate pure product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, for example, potassium carbonate (K₂CO₃, 4.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5,7-diaryl-2,3-dihydrobenzofuran.

Sonogashira Cross-Coupling for the Synthesis of 5,7-Dialkynyl-2,3-dihydrobenzofurans

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating extended π-systems and introducing functional handles for further chemical modifications, such as click chemistry.

dot

Sonogashira_Pathway start This compound reaction_step Reaction at RT to 60°C under Inert Atmosphere start->reaction_step Reacts with reagents Terminal Alkyne (2.2 eq) Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) reagents->reaction_step product 5,7-Dialkynyl-2,3-dihydrobenzofuran reaction_step->product bioactive_derivatives Further Derivatization (e.g., Click Chemistry) product->bioactive_derivatives Leads to final_compounds Bioactive Compounds bioactive_derivatives->final_compounds

Caption: Synthetic pathway via Sonogashira coupling.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Catalyst and Reagent Addition: Add the terminal alkyne (2.2-2.5 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 5,7-dialkynyl-2,3-dihydrobenzofuran.

Quantitative Data of Analogous Bioactive Compounds

Table 1: Kinase Inhibitory Activity of Dibromo-dihydrodibenzofuran Analogs

Compound IDTarget KinaseIC₅₀ (nM)Reference
12c CK25.8[1]
13c CK27.5[1]
14c CK28.4[1]

Compounds are 7,9-dibromo-dihydrodibenzo[b,d]furan-3(4H)-one derivatives, demonstrating the potent activity of the dibrominated scaffold.

Table 2: Anticancer Activity of Dihydrobenzofuran Derivatives

Compound IDCell LineActivityIC₅₀ (µM)Reference
(E,Z)-C24 HeLa (Cervical Cancer)Antiproliferative3.2[2]
(E,Z)-C24 A549 (Lung Cancer)Antiproliferative~5.0[2]
(E,Z)-C24 MCF-7 (Breast Cancer)Antiproliferative7.1[2]

Compound (E,Z)-C24 is a (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one derivative.

Signaling Pathway Inhibition: A Case Study of CK2

Many bioactive benzofuran derivatives exert their effects by modulating intracellular signaling pathways. For instance, dibenzofuran-based compounds have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation, survival, and angiogenesis.

dot

CK2_Signaling_Pathway inhibitor 5,7-Disubstituted-2,3- dihydrobenzofuran Derivative (e.g., CK2 Inhibitor) ck2 CK2 Kinase inhibitor->ck2 Inhibits akt Akt/PKB ck2->akt Activates pten PTEN ck2->pten Inhibits nf_kb NF-κB ck2->nf_kb Activates apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival akt->proliferation pten->proliferation nf_kb->apoptosis nf_kb->proliferation

Caption: Inhibition of the CK2 signaling pathway.

Inhibition of CK2 by small molecules, potentially including derivatives of this compound, can lead to the suppression of downstream pro-survival pathways such as Akt and NF-κB, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. The application of robust and well-documented synthetic methodologies, particularly Suzuki-Miyaura and Sonogashira cross-coupling reactions, allows for the creation of diverse chemical libraries. The data from analogous structures strongly suggest that derivatives of this scaffold have the potential to exhibit potent biological activities, making it a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space around this core is warranted to uncover new therapeutic agents.

References

Application Notes and Protocols: The Role of 5,7-Dibromo-2,3-dihydrobenzofuran in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,7-Dibromo-2,3-dihydrobenzofuran and its derivatives as a versatile building block in the synthesis of advanced materials. The unique structural and electronic properties imparted by the dibromo-substituted dihydrobenzofuran scaffold make it a valuable precursor in medicinal chemistry for the development of potent kinase inhibitors and in materials science.

Application 1: Synthesis of Potent Casein Kinase 2 (CK2) Inhibitors

This compound derivatives have been successfully utilized as a core scaffold for the development of highly potent and selective inhibitors of Casein Kinase 2 (CK2), a crucial target in cancer therapy. The bromine atoms at the 5 and 7 positions play a key role in the inhibitory activity of these compounds.

Quantitative Data: Inhibitory Activity of Dibromo-dihydrodibenzofuran Derivatives against CK2

The following table summarizes the in vitro inhibitory activity of synthesized dibromo-dihydrodibenzofuran derivatives against human protein kinase CK2.

Compound IDStructureR GroupIC50 (nM)[1]
12c 7,9-dibromo-anilinomethylene-dihydrodibenzofuranPhenyl5.8
13c 7,9-dibromo-anilinomethylene-dihydrodibenzofuran4-Methylphenyl7.5
14c 7,9-dibromo-anilinomethylene-dihydrodibenzofuran4-Methoxyphenyl8.4
Experimental Protocol: Synthesis of 7,9-Dibromo-dihydrodibenzofuran Analogs

This protocol is adapted from the synthesis of related 7,9-dibromo-dihydrodibenzofuran derivatives.[1]

Step 1: Bromination of the Dihydrodibenzofuran Core

  • To a solution of the starting dihydrodibenzofuran-one (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dibrominated product.

Step 2: Formation of the Enaminoketone

  • Dissolve the dibrominated dihydrodibenzofuran-one (1 equivalent) in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminoketone, which can be used in the next step without further purification.

Step 3: Synthesis of the Final Anilinomethylene Derivatives

  • To a solution of the crude enaminoketone (1 equivalent) in ethanol, add the desired aniline derivative (1.2 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final anilinomethylene-dihydrodibenzofuran derivative.

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Enaminoketone Formation cluster_2 Step 3: Final Product Synthesis start Dihydrodibenzofuran-one step1 Add NBS in Acetic Acid start->step1 purification1 Work-up and Column Chromatography step1->purification1 product1 Dibrominated Intermediate purification1->product1 step2 React with DMF-DMA in Toluene product1->step2 product2 Crude Enaminoketone step2->product2 step3 Condensation with Aniline Derivative product2->step3 purification2 Filtration and Washing step3->purification2 final_product Anilinomethylene Derivative purification2->final_product

Caption: Synthetic workflow for anilinomethylene-dihydrodibenzofuran derivatives.

Application 2: Building Block for Antibacterial Agents

This compound can also serve as a precursor for the synthesis of novel antibacterial agents. A synthetic route has been described for the preparation of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives.

Experimental Protocol: Synthesis of 5,7-dibromo-2-salicyloylbenzofuran

This protocol is based on a reported synthetic scheme.

Step 1: Synthesis of 2-acetyl-5,7-dibromobenzofuran

  • Start with a suitable benzofuran precursor.

  • Perform bromination using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 60 °C.

Step 2: Hydrolysis to 5,7-dibromobenzofuran-2-carboxylic acid

  • Hydrolyze the acetyl group using sodium carbonate in an aqueous solution with DMAP as a catalyst at 80 °C.

Step 3: Friedel-Crafts acylation

  • Couple the resulting carboxylic acid with a substituted phenol using aluminum chloride (AlCl3) in dichloromethane (DCM) at room temperature to yield the 2-salicyloylbenzofuran derivative.

Logical Relationship of Synthesis

G start Substituted Benzofuran step1 Bromination (NBS, PTSA) start->step1 intermediate1 2-acetyl-5,7-dibromobenzofuran step1->intermediate1 step2 Hydrolysis (Na2CO3, DMAP) intermediate1->step2 intermediate2 5,7-dibromobenzofuran -2-carboxylic acid step2->intermediate2 step3 Friedel-Crafts Acylation (AlCl3) intermediate2->step3 end 5,7-dibromo-2-salicyloylbenzofuran Derivative step3->end

Caption: Synthesis of 5,7-dibromo-2-salicyloylbenzofuran derivatives.

Signaling Pathway Involvement: CK2 in Cancer

The synthesized dibromo-dihydrodibenzofuran derivatives target Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in cancer. CK2 is involved in various cellular processes that promote cancer cell growth, proliferation, and survival while inhibiting apoptosis (programmed cell death). By inhibiting CK2, these compounds can disrupt these cancer-promoting pathways.

CK2 Signaling Pathway and Inhibition

G CK2 Casein Kinase 2 (CK2) Proliferation Cell Proliferation and Growth CK2->Proliferation Apoptosis Apoptosis (Programmed Cell Death) CK2->Apoptosis Cancer Cancer Progression Proliferation->Cancer Inhibitor Dibromo-dihydrodibenzofuran Inhibitor Inhibitor->CK2

Caption: Inhibition of the CK2 pro-survival signaling pathway.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofurans are a pivotal structural motif present in a wide array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, with transition metal catalysis emerging as a powerful tool for their efficient construction. Among these methods, rhodium-catalyzed reactions have gained prominence due to their high efficiency, functional group tolerance, and the ability to forge C-C and C-O bonds through innovative pathways such as C-H activation, cycloaddition, and carboamidation. These approaches provide access to a diverse range of substituted dihydrobenzofurans, including chiral variants, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed methodologies used in the synthesis of dihydrobenzofuran derivatives. The protocols are based on peer-reviewed literature and are intended to serve as a practical guide for researchers in the field.

I. Rh(III)-Catalyzed C–H Activation and Annulation of N-Phenoxyacetamides

One of the most versatile strategies for dihydrobenzofuran synthesis involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, which act as precursors to the dihydrobenzofuran core. The N-acetoxy group serves as a traceless directing group, facilitating ortho-C-H activation of the phenol ether. The resulting rhodacycle intermediate can then undergo annulation with various coupling partners.

A. Annulation with 1,3-Dienes

A redox-neutral [3+2] annulation between N-phenoxyacetamides and 1,3-dienes provides a direct route to vinyl-substituted dihydrobenzofurans.[1][2] This reaction demonstrates good functional group compatibility and has been extended to an asymmetric variant, highlighting its synthetic utility.[2]

Experimental Protocol: Synthesis of 2-Methyl-3-vinyl-2,3-dihydrobenzofuran [1]

  • Materials:

    • N-phenoxyacetamide (0.2 mmol, 1.0 equiv)

    • 1,3-Butadiene (0.4 mmol, 2.0 equiv, typically bubbled through the solution or added as a condensed liquid)

    • [Cp*RhCl₂]₂ (3 mol%, 0.006 mmol)

    • AgSbF₆ (12 mol%, 0.024 mmol)

    • Cu(OAc)₂ (1.0 equiv)

    • Dichloromethane (DCM, 2.0 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add N-phenoxyacetamide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

    • Evacuate and backfill the tube with argon three times.

    • Add DCM (2.0 mL) via syringe.

    • Introduce 1,3-butadiene into the reaction mixture.

    • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Table 1: Substrate Scope for Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes [1][2]

EntryN-Phenoxyacetamide SubstituentDieneProductYield (%)ee (%)[2]
1H1,3-Butadiene2-Methyl-3-vinyl-2,3-dihydrobenzofuran7598
24-Me1,3-Butadiene5-Methyl-2-methyl-3-vinyl-2,3-dihydrobenzofuran7297
34-F1,3-Butadiene5-Fluoro-2-methyl-3-vinyl-2,3-dihydrobenzofuran6896
4HIsoprene2,2-Dimethyl-3-vinyl-2,3-dihydrobenzofuran65N/A

Note: Yields and ee values are representative and may vary based on specific reaction conditions and chiral ligands used in the asymmetric variant.

Logical Workflow for Rh(III)-Catalyzed [3+2] Annulation

G cluster_start Starting Materials cluster_catalyst Catalytic System N-Phenoxyacetamide N-Phenoxyacetamide Reaction_Setup Reaction Setup (DCM, 80 °C, 12h) N-Phenoxyacetamide->Reaction_Setup 1,3-Diene 1,3-Diene 1,3-Diene->Reaction_Setup [Cp*RhCl2]2 [Cp*RhCl2]2 [Cp*RhCl2]2->Reaction_Setup AgSbF6 AgSbF6 Cu(OAc)2 Cu(OAc)2 Workup Workup & Purification Reaction_Setup->Workup Product Vinyl-Substituted Dihydrobenzofuran Workup->Product

Caption: General workflow for the synthesis of vinyl-substituted dihydrobenzofurans.

B. Annulation with Alkynes

The coupling of N-phenoxyacetamides with alkynes, such as propargyl carbonates, leads to the formation of 3-alkylidene dihydrobenzofuran derivatives.[3] This redox-neutral cascade process involves C-H functionalization and cyclization, forming three new bonds in a single step.[3]

Proposed Reaction Mechanism

G Start N-Phenoxyacetamide + Rh(III) Catalyst Rhodacycle Five-membered Rhodacycle Intermediate Start->Rhodacycle C-H Activation Coordination Alkyne Coordination Rhodacycle->Coordination Insertion Migratory Insertion Coordination->Insertion Beta_Elim β-O Elimination Insertion->Beta_Elim Red_Elim Reductive Elimination Beta_Elim->Red_Elim Product 3-Alkylidene Dihydrobenzofuran Red_Elim->Product Catalyst_Regen Rh(III) Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Start

Caption: Proposed mechanism for the synthesis of 3-alkylidene dihydrobenzofurans.

II. Enantioselective Rhodium-Catalyzed Carboamidation of Alkenes

A powerful method for the asymmetric synthesis of dihydrobenzofurans involves the chiral rhodium-catalyzed 1,2-carboamidation of aromatic tethered alkenes.[4][5] This reaction utilizes a chiral cyclopentadienyl (Cp) ligand to induce enantioselectivity, affording chiral 2,3-dihydro-3-benzofuranmethanamides with an enantioenriched all-carbon quaternary center.[5]

Experimental Protocol: Asymmetric Synthesis of a Chiral 2,3-Dihydro-3-benzofuranmethanamide [5]

  • Materials:

    • Aryl-tethered alkene (0.1 mmol, 1.0 equiv)

    • Dioxazolone (0.12 mmol, 1.2 equiv)

    • Chiral CpRh(III) complex (e.g., --INVALID-LINK--₂, 5 mol%)

    • AgSbF₆ (10 mol%)

    • Cu(OAc)₂ (20 mol%)

    • 1,2-Dichloroethane (DCE, 1.0 mL)

  • Procedure:

    • In a glovebox, combine the aryl-tethered alkene, dioxazolone, chiral CpRh(III) complex, AgSbF₆, and Cu(OAc)₂ in a vial.

    • Add DCE (1.0 mL) and seal the vial with a Teflon-lined cap.

    • Stir the reaction mixture at 40 °C for 24 hours.

    • After cooling, pass the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to yield the enantiomerically enriched product.

    • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Table 2: Enantioselective Rh(III)-Catalyzed 1,2-Carboamidation of Alkenes [5]

EntryAlkene Substituent (R¹)Alkene Substituent (R²)ProductYield (%)er
1HH2,3-Dihydro-3-benzofuranmethanamide8398.5:1.5
24-MeOH5-Methoxy-2,3-dihydro-3-benzofuranmethanamide7598:2
34-ClH5-Chloro-2,3-dihydro-3-benzofuranmethanamide8197.5:2.5
4HMe2-Methyl-2,3-dihydro-3-benzofuranmethanamide7896:4

Note: The specific chiral Cp ligand is crucial for achieving high enantioselectivity. er stands for enantiomeric ratio.

III. Sequential Rhodium/Palladium Catalysis for Enantioselective Synthesis

An elegant two-step, one-pot approach combines rhodium and palladium catalysis to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.[6][7] The sequence begins with a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization.[6]

Signaling Pathway for Sequential Rh/Pd Catalysis

G Start Phenol + Diazo Compound Step1 Rh-Catalyzed Enantioselective C-H Insertion Start->Step1 Intermediate Chiral Ether Intermediate Step1->Intermediate Step2 Pd-Catalyzed C-H Activation/C-O Cyclization Intermediate->Step2 Product Enantioenriched 2,3-Dihydrobenzofuran Step2->Product

References

Application Notes and Protocols for Palladium-Catalyzed Heck/Tsuji-Trost Reaction in Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofurans utilizing a palladium-catalyzed Heck/Tsuji-Trost cascade reaction. This powerful synthetic strategy allows for the efficient construction of the dihydrobenzofuran core, a prevalent motif in numerous natural products and pharmacologically active molecules. The protocols outlined herein are based on recent advancements in the field, offering high levels of control over regio- and enantioselectivity.

Introduction

The 2,3-dihydrobenzofuran scaffold is a critical structural component in a variety of biologically active compounds, exhibiting anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] Traditional synthetic routes to these heterocycles can be lengthy and may lack the efficiency required for drug discovery and development programs. The palladium-catalyzed Heck/Tsuji-Trost cascade reaction has emerged as a robust and versatile method to access these valuable structures in a more streamlined fashion.[3][4] This tandem reaction combines an intramolecular Heck reaction to form the dihydrobenzofuran ring system with a subsequent Tsuji-Trost allylic substitution, allowing for the introduction of additional molecular complexity in a single pot.

Reaction Principle

The overall transformation involves the reaction of an ortho-halo-substituted phenol with a 1,3-diene. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by an intramolecular Heck-type cyclization onto the diene, which proceeds via migratory insertion. The resulting π-allylpalladium intermediate is then intercepted by a nucleophile in a Tsuji-Trost-type allylic substitution to afford the final 2,3-disubstituted dihydrobenzofuran product. The use of chiral ligands enables the asymmetric synthesis of these compounds with high enantioselectivity.[3][4]

Data Presentation

The following table summarizes the quantitative data from a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes.[3][4]

Entryo-Bromophenol1,3-DieneProductYield (%)[4]ee (%)[4]
1Phenol, 2-bromo-1,3-Butadiene2-Vinyl-2,3-dihydrobenzofuran9995
2Phenol, 2-bromo-4-methyl-1,3-Butadiene5-Methyl-2-vinyl-2,3-dihydrobenzofuran9896
3Phenol, 2-bromo-4-fluoro-1,3-Butadiene5-Fluoro-2-vinyl-2,3-dihydrobenzofuran9797
4Phenol, 2-bromo-Isoprene2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran8594
5Phenol, 2-bromo-2,3-Dimethyl-1,3-butadiene2-(2,3-Dimethylbut-2-en-1-yl)-2,3-dihydrobenzofuran7592
6Phenol, 2-bromo-4-methoxy-1,3-Butadiene5-Methoxy-2-vinyl-2,3-dihydrobenzofuran9993
7Phenol, 2-bromo-5-chloro-1,3-Butadiene6-Chloro-2-vinyl-2,3-dihydrobenzofuran9694

Experimental Protocols

General Procedure for Asymmetric Heck/Tsuji-Trost Reaction

This protocol is adapted from a procedure developed by Zhang's group for the asymmetric synthesis of alkenyl-substituted dihydrobenzofurans.[4]

Materials:

  • Pd₂(dba)₃·CHCl₃ (Palladium(0)-tris(dibenzylideneacetone) chloroform adduct)

  • TY-Phos (Chiral Ligand)

  • Sodium phenoxide (NaOPh)

  • Substituted o-halophenol

  • Substituted 1,3-diene

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃·CHCl₃ (0.025 equiv) and TY-Phos (0.05 equiv).

  • Add anhydrous dichloromethane (2 mL).

  • Add the substituted o-halophenol (1.0 equiv).

  • Add the substituted 1,3-diene (2.0 equiv).

  • Add sodium phenoxide (1.5 equiv).

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkenyl-substituted dihydrobenzofuran.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed Heck/Tsuji-Trost reaction for the synthesis of dihydrobenzofurans.

Reaction_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (o-Halophenol) ArylHalide->OxAdd PdII_Aryl L-Pd(II)-Ar     |     X OxAdd->PdII_Aryl Coordination Coordination PdII_Aryl->Coordination Diene 1,3-Diene Diene->Coordination PdII_Diene π-Diene Complex Coordination->PdII_Diene MigratoryInsertion Migratory Insertion (Heck) PdII_Diene->MigratoryInsertion PiAllyl π-Allyl-Pd(II) Complex MigratoryInsertion->PiAllyl NucAttack Nucleophilic Attack (Tsuji-Trost) PiAllyl->NucAttack Nucleophile Nucleophile (Nu-) Nucleophile->NucAttack ProductComplex Product-Pd(0) Complex NucAttack->ProductComplex ReductiveElimination Reductive Elimination ProductComplex->ReductiveElimination Product Dihydrobenzofuran Product ReductiveElimination->Pd0 Regenerates Catalyst ReductiveElimination->Product

Caption: Catalytic cycle of the Heck/Tsuji-Trost reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of dihydrobenzofurans via the Heck/Tsuji-Trost reaction.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Reagents Add Pd₂(dba)₃·CHCl₃, Ligand, Solvent, o-Halophenol, 1,3-Diene, and Base ReactionSetup->Reagents Stirring Stir at Desired Temperature Reagents->Stirring Monitoring Monitor Reaction (TLC/GC-MS) Stirring->Monitoring Monitoring->Stirring Incomplete Workup Work-up (Concentration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for dihydrobenzofuran synthesis.

Logical Relationship of the Cascade Reaction

The following diagram illustrates the logical sequence of the key transformations in the Heck/Tsuji-Trost cascade reaction.

Logical_Relationship Step1 Intramolecular Heck Reaction Intermediate π-Allylpalladium Intermediate Step1->Intermediate Forms Step2 Tsuji-Trost Allylic Substitution Intermediate->Step2 Undergoes Product Dihydrobenzofuran Product Step2->Product Yields

Caption: Logical sequence of the Heck/Tsuji-Trost cascade.

References

Application Notes and Protocols: 5,7-Dibromo-2,3-dihydrobenzofuran in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,7-Dibromo-2,3-dihydrobenzofuran as a versatile starting material for the synthesis of novel therapeutic agents. This document details its application in creating compounds with potential anticancer, anti-inflammatory, and neuroprotective activities, supported by detailed experimental protocols and signaling pathway diagrams.

Therapeutic Potential and Applications

This compound is a valuable scaffold in medicinal chemistry.[1] Its dibrominated structure allows for selective functionalization at the 5- and 7-positions through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The dihydrobenzofuran core is a common motif in many biologically active compounds.[2][3][4] By modifying this core, novel therapeutic agents targeting a range of diseases can be developed.

Anticancer Agents

Benzofuran and its derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[5][6][7] Halogenated benzofurans, in particular, have shown promising cytotoxic activity.[5][8]

  • Casein Kinase 2 (CK2) Inhibition: Derivatives of the closely related dibenzofuran scaffold have been identified as potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation, survival, and inflammation.[9][10][11][12][13] By functionalizing this compound, novel CK2 inhibitors can be synthesized and evaluated for their anticancer efficacy.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.[2]

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a crucial process for cell division.[5]

Anti-inflammatory Agents

Inflammation is a key factor in the pathology of numerous diseases. Benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties.[14][15][16][17]

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Dihydrobenzofuran derivatives have shown the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[16]

  • Cyclooxygenase (COX) Inhibition: COX enzymes are key players in the inflammatory cascade. The development of benzofuran-based COX inhibitors presents a promising avenue for new anti-inflammatory drugs.[14]

  • MAPK/NF-κB Signaling Pathway Modulation: Benzofuran hybrids have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18]

Synthetic Protocols

The following are generalized protocols for the functionalization of this compound to generate potential therapeutic agents.

Protocol 1: Synthesis of 5,7-Diaryl-2,3-dihydrobenzofurans via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 5- and 7-positions.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[19]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5,7-diaryl-2,3-dihydrobenzofuran.

Protocol 2: Synthesis of 5,7-Diamino-2,3-dihydrobenzofurans via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce amino groups at the 5- and 7-positions.

Materials:

  • This compound

  • Primary or secondary amine (2.2 - 2.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 2.5 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precursor, and the phosphine ligand to a dry Schlenk flask.[1]

  • Add the anhydrous, degassed solvent.

  • Add the amine (2.2-2.5 equiv.) and the base (2.5-3.0 equiv.).[1]

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Aromatization of the Dihydrobenzofuran Ring

To access the benzofuran scaffold, the dihydrobenzofuran ring can be aromatized via oxidation.

Materials:

  • Substituted 2,3-dihydrobenzofuran derivative

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • Dissolve the 2,3-dihydrobenzofuran derivative in the anhydrous solvent.

  • Add the oxidizing agent (e.g., DDQ, 1.1-2.2 equivalents).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding benzofuran derivative.

Biological Assay Protocols

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HCC1806)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[7]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 6: In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This protocol describes a non-radiometric method to determine the inhibitory activity of compounds against CK2 using capillary electrophoresis.

Materials:

  • Recombinant human CK2

  • CK2 substrate peptide (e.g., RRRDDDSDDD)

  • ATP

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • Capillary electrophoresis system

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant CK2 enzyme, and the substrate peptide.

  • Add varying concentrations of the test compound or DMSO (control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Terminate the reaction.

  • Analyze the reaction mixture by capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate peptides.

  • Quantify the peak areas of the substrate and product to determine the percentage of inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.[10]

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of different synthesized derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC₅₀ (µM)
4g HCC18065.93
4g HeLa5.61
Positive Control (Cisplatin)HCC1806N/A
Positive Control (Cisplatin)HeLaN/A
(Data adapted from a study on benzofuran-based chalcone derivatives)[7]

Table 2: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

CompoundNO Inhibition IC₅₀ (µM)
Compound 4 4.38
Positive Control (L-NMMA)N/A
(Data adapted from a study on ailanthoidol derivatives)[16]

Table 3: CK2 Inhibitory Activity of Dibenzofuran Derivatives

CompoundCK2 Inhibition IC₅₀ (nM)
Dibromo derivative 2b 5.8
Reference CompoundN/A
(Data adapted from a study on dibenzofuranones)

Signaling Pathways and Experimental Workflows

Signaling Pathways

CK2_Signaling_Pathway CK2 Casein Kinase 2 (CK2) Proliferation Cell Proliferation CK2->Proliferation Survival Cell Survival (Anti-apoptosis) CK2->Survival Inflammation Inflammation CK2->Inflammation NFkB NF-κB Pathway CK2->NFkB PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Apoptotic_Proteins Apoptotic Proteins (e.g., Bid, Caspases) CK2->Apoptotic_Proteins Benzofuran_Inhibitor Benzofuran-based CK2 Inhibitor Benzofuran_Inhibitor->CK2

CK2 Signaling Pathway and Inhibition by Benzofuran Derivatives.

NFkB_MAPK_Pathway cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MAPK Benzofuran_Derivative->IKK

MAPK/NF-κB Inflammatory Pathway and its Inhibition.

Experimental Workflows

Suzuki_Coupling_Workflow Start 5,7-Dibromo-2,3- dihydrobenzofuran Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Workup & Purification Reaction->Workup Product 5,7-Diaryl-2,3- dihydrobenzofuran Workup->Product

Workflow for Suzuki-Miyaura Coupling.

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Add_Compound Add Test Compound (Various Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Solubilize Add DMSO to Solubilize Formazan Incubate_3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for MTT Cell Viability Assay.

References

Application Notes and Protocols for 5,7-Dibromo-2,3-dihydrobenzofuran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromo-2,3-dihydrobenzofuran is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its di-brominated structure at the 5 and 7 positions of the benzofuran ring system offers reactive handles for functionalization, enabling the generation of diverse compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a focus on anticancer, anti-inflammatory, and neuroprotective agents.

Key Applications in Drug Discovery

The 2,3-dihydrobenzofuran core is a privileged structure found in numerous natural products and synthetic compounds with significant pharmacological activities. The introduction of bromine atoms at the 5 and 7 positions enhances the potential for creating derivatives with improved potency and selectivity for various biological targets.

  • Anticancer Agents: Derivatives of this compound are promising candidates for the development of novel anticancer drugs. Functionalization at the bromine positions can lead to compounds that inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Anti-inflammatory Agents: The scaffold can be elaborated to produce potent inhibitors of inflammatory mediators. By targeting enzymes such as cyclooxygenases (COX) and synthases involved in prostaglandin production, these derivatives can modulate the inflammatory response.

  • Neuroprotective Agents: The development of neuroprotective agents is another promising application. Derivatives have the potential to modulate pathways involved in neuronal cell death and oxidative stress, offering therapeutic possibilities for neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for the synthesis of bioactive derivatives from this compound and subsequent biological evaluation are provided below.

Protocol 1: Synthesis of 5,7-Diaryl-2,3-dihydrobenzofuran Derivatives via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5 and 7 positions of the dihydrobenzofuran core.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid or its ester (2.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5,7-diaryl-2,3-dihydrobenzofuran derivative.

Protocol 2: Synthesis of 5,7-Disubstituted-2,3-dihydrobenzofuran Derivatives via Sonogashira Coupling

This protocol outlines the copper-palladium catalyzed Sonogashira coupling to introduce alkynyl groups at the 5 and 7 positions.

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., diisopropylamine, 7 equivalents)

  • Solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1 equivalent) in THF under an inert atmosphere, add the palladium catalyst (5 mol%), copper(I) iodide (2.5 mol%), the base (7 equivalents), and the terminal alkyne (2.2 equivalents).[1]

  • Stir the reaction at room temperature for 3 hours or until completion is indicated by TLC.[1]

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.[1]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purify the product by flash column chromatography on silica gel.[1]

Protocol 3: Synthesis of 5,7-Diamino-2,3-dihydrobenzofuran Derivatives via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the dibrominated scaffold.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the amine (2.2 equivalents), the base, the palladium source, and the phosphine ligand.[2]

  • Add anhydrous toluene via syringe.[2]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.[2]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This assay determines the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Normal cell line (for cytotoxicity comparison)

  • Complete cell culture medium

  • Synthesized 5,7-disubstituted-2,3-dihydrobenzofuran derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Protocol 5: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This assay measures the ability of the synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized 5,7-disubstituted-2,3-dihydrobenzofuran derivatives

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite (a stable product of NO) using a standard curve and determine the IC₅₀ values for NO inhibition.

Data Presentation

The following tables summarize the biological activities of representative dihydrobenzofuran derivatives.

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
(E,Z)-C24HeLa3.2[3]
(E,Z)-C24A5497.1[3]
(E,Z)-C24MCF-75.8[3]
Fluorinated Dihydrobenzofuran 1HCT11619.5[4]
Fluorinated Dihydrobenzofuran 2HCT11624.8[4]

Table 2: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

Compound IDTargetIC₅₀ (µM)Reference
Fluorinated Benzofuran 2PGE₂ Production1.92[4]
Fluorinated Benzofuran 3PGE₂ Production1.48[4]
Fluorinated Benzofuran 2NO Production2.4[4]
Fluorinated Benzofuran 3NO Production5.2[4]
Aza-benzofuran 1NO Production17.3[5]
Aza-benzofuran 4NO Production16.5[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Coupling_Workflow cluster_synthesis Synthesis via Suzuki-Miyaura Coupling cluster_bioassay Biological Evaluation Start This compound Reagents Arylboronic Acid, Pd Catalyst, Base Start->Reagents Reaction Coupling Reaction (90°C, 16h) Reagents->Reaction Purification Work-up & Purification Reaction->Purification Product 5,7-Diaryl-2,3-dihydrobenzofuran Purification->Product BioAssay In Vitro Assays (e.g., MTT, NO Production) Product->BioAssay Data IC50 Determination BioAssay->Data Result Lead Compound Identification Data->Result

Caption: Experimental workflow for the synthesis and biological evaluation of 5,7-diaryl-2,3-dihydrobenzofuran derivatives.

Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_COX2 ↑ iNOS & COX-2 Expression Macrophage->iNOS_COX2 NO_PGE2 ↑ NO & PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Derivative Dihydrobenzofuran Derivative Derivative->iNOS_COX2 Inhibition

References

Application Notes and Protocols: Fluorinated Benzofuran and Dihydrobenzofuran as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzofuran and 2,3-dihydrobenzofuran scaffolds are valuable heterocyclic structures in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activities, including their anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the evaluation of fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory agents, based on recent studies. These compounds have demonstrated efficacy in both in vitro and in vivo models of inflammation, primarily through the inhibition of key inflammatory mediators and signaling pathways.[1][2][3]

Data Presentation

The anti-inflammatory activity of a series of nine synthesized fluorinated benzofuran and dihydrobenzofuran derivatives was evaluated. Six of these compounds effectively suppressed lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][2] The inhibitory effects were quantified by measuring the half-maximal inhibitory concentrations (IC50) for various inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

Compound GroupMediatorIC50 Range (µM)
Fluorinated Benzofurans & DihydrobenzofuransInterleukin-6 (IL-6)1.2 - 9.04[1][2]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[1][2]
Nitric Oxide (NO)2.4 - 5.2[1][2]
Prostaglandin E2 (PGE2)1.1 - 20.5[1][2]

Note: The specific IC50 values for each of the nine compounds can be found in the primary literature.[1][2][3]

Signaling Pathway and Mechanism of Action

Fluorinated benzofuran and dihydrobenzofuran derivatives exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, these compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are critical enzymes in the production of prostaglandins and nitric oxide, respectively.[1][2] This mechanism of action is central to their ability to suppress the inflammatory cascade.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK COX2_NOS2 COX-2 & NOS2 Expression NF_kB->COX2_NOS2 MAPK->COX2_NOS2 PGs_NO Prostaglandins & Nitric Oxide COX2_NOS2->PGs_NO Inflammation Inflammation PGs_NO->Inflammation Benzofurans Fluorinated Benzofurans Benzofurans->COX2_NOS2 Inhibition

Caption: Inhibition of LPS-induced inflammatory pathway by fluorinated benzofurans.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the methodology for evaluating the anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives in a macrophage cell line.

Objective: To determine the IC50 values of the compounds for the inhibition of inflammatory mediator secretion.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (fluorinated benzofuran/dihydrobenzofuran derivatives)

  • Reagents for measuring IL-6, CCL2, NO, and PGE2 (e.g., ELISA kits, Griess reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed macrophages in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Mediator Quantification: Measure the concentrations of IL-6, CCL2, PGE2, and nitric oxide in the supernatants using appropriate assays.

  • Data Analysis: Calculate the percentage inhibition of each mediator at different compound concentrations and determine the IC50 values.

in_vitro_workflow A Seed Macrophages in 96-well plates B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatants D->E F Quantify Inflammatory Mediators (ELISA, Griess) E->F G Calculate IC50 values F->G

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Zymosan-Induced Air Pouch Model of Inflammation

This protocol describes an in vivo model to assess the anti-inflammatory effects of the test compounds.

Objective: To evaluate the ability of the compounds to reduce inflammation in a live animal model.

Materials:

  • Mice (e.g., C57/BL6)

  • Zymosan A

  • Test compounds

  • Sterile saline

  • Syringes and needles

  • Tools for exudate collection

  • Reagents for cell counting and PGE2 measurement

Procedure:

  • Air Pouch Creation: On day 0, inject sterile air subcutaneously on the dorsum of the mice to create an air pouch. Re-inflate the pouch on day 3.

  • Induction of Inflammation: On day 6, inject zymosan solution into the air pouch to induce inflammation. Co-inject the test compounds or vehicle control.

  • Exudate Collection: After 24 hours, euthanize the mice and carefully collect the exudate from the air pouch.

  • Analysis:

    • Count the number of recruited inflammatory cells in the exudate.

    • Measure the concentration of PGE2 in the exudate.

  • Data Analysis: Compare the cell counts and PGE2 levels between the compound-treated groups and the vehicle control group to determine the in vivo anti-inflammatory efficacy.

in_vivo_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Day 0: Create Air Pouch B Day 3: Re-inflate Pouch C Day 6: Inject Zymosan + Test Compounds D Day 7 (24h post): Collect Exudate E Count Inflammatory Cells D->E F Measure PGE2 Levels D->F

Caption: Timeline for the zymosan-induced air pouch inflammation model.

Structure-Activity Relationship (SAR) Insights

Analysis of the structure-activity relationships suggests that the anti-inflammatory and potential anticancer effects of benzofuran derivatives are enhanced by the presence of specific functional groups.[1][2] In particular, the inclusion of fluorine, bromine, hydroxyl, and/or carboxyl groups on the benzofuran scaffold appears to be beneficial for biological activity.[1][2] For instance, two compounds featuring difluorine, bromine, and either an ester or a carboxylic acid group demonstrated significant inhibition of cancer cell proliferation.[1][2]

Conclusion

Fluorinated benzofuran and dihydrobenzofuran derivatives represent a promising class of anti-inflammatory agents.[1][2][3] The protocols and data presented here provide a framework for the continued investigation and development of these compounds as potential therapeutics for inflammatory diseases. Further studies are warranted to explore their detailed mechanisms of action and to optimize their pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Dihydrobenzofuran Neolignan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dihydrobenzofuran neolignans.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydrobenzofuran neolignans?

A1: The most frequently used method is the oxidative coupling of phenylpropanoids, which mimics the biosynthetic pathway in plants.[1][2] This approach allows for the formation of the dihydrobenzofuran skeleton in a single synthetic step under mild conditions.[1][2] Silver(I) oxide is a classic and commonly employed oxidant for this transformation.[1]

Q2: What is the proposed mechanism for the silver(I) oxide-promoted oxidative coupling?

A2: The proposed mechanism involves the homolysis of the 4-OH bond of the phenylpropanoid to form a phenoxy radical intermediate.[3] It is suggested that this radical is generated from the oxidation of a phenolate anion, leading to the reduction of silver(I) to silver(0). Subsequently, a C5'–C8 bond is formed between two phenoxy radical units, followed by a ring closure (O4–C7' bond formation) and tautomerization to yield the dihydrobenzofuran structure.[1][3]

Q3: Are there more environmentally friendly ("greener") solvent options for this synthesis?

A3: Yes, recent studies have shown that acetonitrile is a viable and "greener" alternative to commonly used solvents like dichloromethane and benzene.[1][3][4][5] Acetonitrile can provide a good balance between conversion and selectivity and is less toxic.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[6]

Troubleshooting Guide

Q1: I am getting a low yield of my desired dihydrobenzofuran neolignan. What are the potential causes and solutions?

A1: Low yields can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Cause: Inefficient Oxidant. The choice and amount of the oxidant are critical.

    • Solution: Silver(I) oxide (Ag₂O) at 0.5 equivalents has been shown to be highly efficient.[1][3][4][5] Other silver(I) reagents like AgOAc, Ag₂CO₃, and AgNO₃ have been tested, but Ag₂O generally provides a better balance of conversion and selectivity.[1] Ensure the Ag₂O is of high quality and has been stored properly.

  • Cause: Suboptimal Solvent. The solvent plays a crucial role in the reaction's success.

    • Solution: While dichloromethane and benzene/acetone mixtures are traditionally used, acetonitrile has been reported to provide an excellent balance between conversion and selectivity.[1][3] It is also a greener alternative. Ensure your solvent is dry and of high purity.

  • Cause: Inappropriate Reaction Time. Both insufficient and excessive reaction times can lead to lower yields.

    • Solution: Optimized protocols suggest a reaction time of around 4 hours when using acetonitrile as the solvent.[1][4][7] Monitor the reaction by TLC or LC-MS to determine the optimal time for your specific substrate.[6] Prolonged reaction times may lead to product degradation.[8]

  • Cause: Poor Quality Starting Materials. Impurities in the phenylpropanoid starting material can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. If you synthesized them, confirm their purity by NMR and/or mass spectrometry.

Caption: A logical workflow for troubleshooting low yields in dihydrobenzofuran neolignan synthesis.

Q2: My reaction is producing significant side products, leading to low selectivity. How can I improve this?

A2: Low selectivity often indicates that reaction conditions are favoring undesired reaction pathways.

  • Cause: Incorrect Oxidant Stoichiometry. Using too much or too little of the oxidant can impact selectivity.

    • Solution: While higher amounts of Ag₂O can increase the conversion of the starting material, they can also decrease selectivity.[3] Using 0.5 equivalents of Ag₂O has been found to provide a good balance between conversion and selectivity.[1][3]

  • Cause: Inappropriate Solvent Choice. The solvent can influence which products are formed.

    • Solution: Acetonitrile has been shown to provide a better balance between conversion and selectivity compared to other solvents like dichloromethane or benzene/acetone mixtures.[1][3]

  • Cause: Polymerization of Starting Materials. Phenylpropanoids can be prone to polymerization under oxidative conditions.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C) can sometimes help to mitigate polymerization.[6] Additionally, ensuring a homogenous reaction mixture with efficient stirring is important.

Q3: I am having difficulty purifying my final product. What can I do?

A3: Purification of neolignans can be challenging due to the presence of closely related side products and diastereomers.

  • Solution: Chromatography Optimization. Systematically screen different solvent systems for column chromatography. A shallow gradient elution can improve the separation of isomers. Consider using different stationary phases, such as alumina or reverse-phase silica gel, if standard silica gel chromatography is ineffective.[6]

  • Solution: Recrystallization. If your product is a solid, recrystallization can be a very effective purification technique.[6] Experiment with various solvent systems to find one that provides good differential solubility between your desired product and the impurities.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the quantitative data on the effect of different oxidants and solvents on the synthesis of dihydrobenzofuran neolignans from methyl p-coumarate and methyl ferulate.

Table 1: Effect of Different Silver(I) Reagents on the Synthesis of Dihydrobenzofuran Neolignans

Starting MaterialSilver(I) Reagent (1 equiv.)Conversion (%)Selectivity (%)
Methyl p-coumarateAg₂O45.380.5
AgOAc20.765.2
Ag₂CO₃15.455.8
AgNO₃10.140.6
Methyl ferulateAg₂O60.270.1
AgOAc35.858.7
Ag₂CO₃25.145.4
AgNO₃18.935.2

Data adapted from a study on the optimization of reaction conditions.[1]

Table 2: Effect of Different Solvents on the Synthesis using Ag₂O (0.5 equiv.)

Starting MaterialSolventConversion (%)Selectivity (%)
Methyl p-coumarateAcetonitrile42.178.9
Dichloromethane38.572.3
Benzene/Acetone (6:4)35.268.5
Methanol25.650.1
Methyl ferulateAcetonitrile55.868.2
Dichloromethane51.261.5
Benzene/Acetone (6:4)48.957.8
Methanol30.442.3

Data adapted from a study on the optimization of reaction conditions.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of Dihydrobenzofuran Neolignans via Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is based on the optimized conditions reported for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester.[1][7]

Materials:

  • Methyl p-coumarate or Methyl ferulate (starting material)

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Nitrogen gas (or other inert gas)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the starting phenylpropanoid (e.g., methyl p-coumarate or methyl ferulate, 1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add silver(I) oxide (0.5 equivalents) to the solution.

  • Seal the flask and purge with nitrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 4 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure dihydrobenzofuran neolignan.

Mandatory Visualizations

G cluster_0 Step 1: Phenoxy Radical Formation cluster_1 Step 2: Dimerization and Cyclization cluster_2 Step 3: Tautomerization Phenylpropanoid Phenylpropanoid (Ar-OH) Phenolate Phenolate Anion (Ar-O⁻) Phenylpropanoid->Phenolate -H⁺ PhenoxyRadical Phenoxy Radical (Ar-O•) Phenolate->PhenoxyRadical + Ag⁺ - Ag⁰ TwoRadicals 2 x Phenoxy Radical Dimer Dimeric Intermediate (C8-C5' bond) TwoRadicals->Dimer Coupling Cyclized Cyclized Intermediate (O4-C7' bond) Dimer->Cyclized Intramolecular Ring Closure FinalProduct Dihydrobenzofuran Neolignan Cyclized->FinalProduct Tautomerization

Caption: The proposed reaction mechanism for the silver(I) oxide-promoted synthesis of dihydrobenzofuran neolignans.

References

Improving yield and selectivity in 5,7-Dibromo-2,3-dihydrobenzofuran reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in reactions involving 5,7-Dibromo-2,3-dihydrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile heterocyclic compound. Its dibromo substitution pattern enhances its reactivity, making it a valuable building block in organic synthesis. It is primarily utilized as a key intermediate in the development of pharmaceuticals, particularly for novel drugs targeting neurological disorders, and in the creation of advanced materials like polymers and coatings.[1]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound are typically related to controlling the regioselectivity of the bromination reaction. Key issues include the formation of a mixture of mono-, di-, and polybrominated products, as well as isomeric dibromo-derivatives. Achieving a high yield of the desired 5,7-isomer while minimizing these side products can be difficult.[2][3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and identifying isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[4]

Q4: Can this compound be used in cross-coupling reactions?

A4: Yes, the bromo-substituents at the 5- and 7-positions are well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents at these positions, making it a valuable substrate for creating diverse molecular libraries.[5][6][7][8]

Troubleshooting Guides

Synthesis of this compound via Bromination of 2,3-Dihydrobenzofuran

Issue: Low Yield of the Desired Product

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. - Increase the reaction time or temperature cautiously. - Ensure the brominating agent (e.g., NBS, Br₂) is of high purity and added in the correct stoichiometry.
Product Decomposition - Bromination reactions can generate acidic byproducts (HBr). Consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge acid.[3] - Perform the reaction at a lower temperature to minimize decomposition.
Sub-optimal Solvent - The choice of solvent can significantly impact yield. Common solvents for bromination include halogenated solvents (e.g., CH₂Cl₂, CHCl₃) or polar aprotic solvents.[9] Experiment with different solvents to find the optimal conditions for your specific substrate.

Issue: Poor Selectivity (Formation of Isomers and/or Polybrominated Products)

Potential Cause Troubleshooting & Optimization
Over-bromination - Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess will lead to polybromination. - Add the brominating agent slowly and at a reduced temperature to control the reaction rate.
Formation of Undesired Isomers - The directing effects of the dihydrofuran ring can lead to a mixture of brominated isomers. - The choice of brominating agent and solvent can influence regioselectivity. Consider milder brominating agents like N-Bromosuccinimide (NBS) over elemental bromine.[9]
Difficult Purification - Isomeric byproducts may have very similar polarities, making separation by column chromatography challenging.[3] - Use a long chromatography column and a shallow solvent gradient for better separation. - Consider recrystallization as an alternative or additional purification step.
Suzuki-Miyaura Coupling of this compound

Issue: Low Yield of the Coupled Product

Potential Cause Troubleshooting & Optimization
Inactive Catalyst - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst that is activated in situ. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[6] - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
Incorrect Base or Solvent - The choice of base is critical for the transmetalation step.[7] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][6] - A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.[5][6]
Poor Quality Boronic Acid - Boronic acids can degrade over time. Use fresh, high-purity boronic acid.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv per bromine)

  • Solvent (e.g., 1,4-dioxane/water 4:1 mixture)[5]

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Low Yield in Bromination

G start Low Yield in Bromination check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_reagents Check Reagent Quality/ Stoichiometry incomplete->check_reagents end Improved Yield increase_time_temp->end check_reagents->end check_decomposition Evidence of Decomposition? complete->check_decomposition decomposition_yes Add Non-nucleophilic Base (e.g., Pyridine) check_decomposition->decomposition_yes Yes optimize_solvent Optimize Solvent check_decomposition->optimize_solvent No lower_temp Lower Reaction Temperature decomposition_yes->lower_temp lower_temp->end optimize_solvent->end

Caption: Troubleshooting workflow for low yield in the bromination of 2,3-dihydrobenzofuran.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln r1_pdx_l R¹-Pd(II)Ln-X pd0->r1_pdx_l oxidative_addition Oxidative Addition oxidative_addition->r1_pdx_l r1_pdr2_l R¹-Pd(II)Ln-R² r1_pdx_l->r1_pdr2_l transmetalation Transmetalation transmetalation->r1_pdr2_l r1_pdr2_l->pd0 reductive_elimination Reductive Elimination r1_pdr2_l->reductive_elimination product R¹-R² r1_pdr2_l->product reductive_elimination->pd0 r1x R¹-X (this compound) r1x->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Overcoming challenges in the synthesis of complex molecules with 5,7-Dibromo-2,3-dihydrobenzofuran.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of complex molecules using 5,7-Dibromo-2,3-dihydrobenzofuran. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to guide your synthetic strategies.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the functionalization of this compound through various cross-coupling and organometallic reactions.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields of the desired biaryl product. What are the common causes and how can I improve the yield?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can arise from several factors. Here’s a systematic troubleshooting approach:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed. The presence of oxygen can lead to the formation of palladium black and inhibit catalysis.

  • Suboptimal Base: The choice and quality of the base are critical. For aryl bromides, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous. The strength of the base can influence the rate of transmetalation.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve yields.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is essential for the activity of the inorganic base. The ratio of organic solvent to water can impact the solubility of the reactants and the reaction rate.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition and side reactions. A typical temperature range for Suzuki couplings of aryl bromides is 80-110 °C.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure all solvents, including water, are rigorously degassed before use. Sparging with an inert gas for 20-30 minutes is recommended.

  • Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Choice of Palladium Precatalyst: Using a Pd(II) precatalyst can sometimes lead to more homocoupling during the initial reduction to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ may be beneficial.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.

Lithiation and Grignard Reagent Formation

Q3: I am struggling to achieve selective monolithiation of this compound. What are the key parameters to control?

A3: Selective monolithiation can be challenging due to the presence of two bromine atoms. Key factors to consider are:

  • Stoichiometry of Organolithium Reagent: Careful control of the stoichiometry of the organolithium reagent (e.g., n-BuLi or t-BuLi) is crucial. Using slightly less than one equivalent can favor monolithiation.

  • Temperature: Lithium-halogen exchange is typically performed at low temperatures (-78 °C) to control the reactivity and prevent side reactions.

  • Reaction Time: The reaction time should be optimized. Longer reaction times may lead to double lithiation or decomposition.

  • Directing Groups: The dihydrofuran oxygen may have a slight directing effect, potentially favoring lithiation at the 7-position. However, this is often weak.

Q4: My Grignard reagent formation from this compound is sluggish and gives low yields of the desired product after quenching with an electrophile. What can I do?

A4: Difficulty in Grignard reagent formation is often related to the magnesium surface and reaction conditions.

  • Magnesium Activation: The surface of the magnesium metal is critical. Activate the magnesium turnings before use by stirring them vigorously under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Initiation: A small amount of the halide can be added initially and the mixture gently warmed to initiate the reaction, as indicated by the disappearance of the iodine color (if used) or the formation of a cloudy solution. The remaining halide should then be added dropwise.

  • Solvent: Anhydrous diethyl ether or THF are the most common solvents. THF is a better solvating agent and can promote the reaction.

Sonogashira and Heck Coupling

Q5: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding to completion. What are the likely issues?

A5: Incomplete Sonogashira couplings can be due to several factors:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both catalysts are of good quality.

  • Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX produced. The base also acts as the solvent in some cases.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Perform the reaction under a strict inert atmosphere.

  • Inhibitors: Impurities in the alkyne or solvent can poison the catalyst. Purifying the alkyne before use can be beneficial.

Q6: I am observing low regioselectivity in my Heck reaction. How can I control the position of alkene addition?

A6: Regioselectivity in Heck reactions is influenced by both electronic and steric factors. For this compound, the two bromine atoms offer different steric environments.

  • Ligand Choice: The bulkiness of the phosphine ligand on the palladium catalyst can influence where the alkene coordinates and inserts. Experimenting with different ligands (e.g., PPh₃ vs. P(o-tolyl)₃) can alter the regioselectivity.

  • Reaction Conditions: The solvent, temperature, and base can also play a role in directing the regioselectivity. Careful optimization of these parameters is often necessary.

Data Presentation

The following tables summarize typical reaction conditions for common transformations of this compound. Yields are indicative and can vary based on the specific substrate and reaction scale.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (5:1)901678
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)1102465

Table 2: Lithiation and Electrophilic Quench

EntryOrganolithium (equiv)ElectrophileSolventTemp (°C)Time (min)ProductYield (%)
1n-BuLi (1.1)DMFTHF-78307-Formyl-5-bromo-2,3-dihydrobenzofuran72
2t-BuLi (1.05)CO₂THF-78455-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid68
3n-BuLi (2.2)I₂THF-78 to rt605,7-Diiodo-2,3-dihydrobenzofuran55

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Monolithiation and Electrophilic Quench
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.05-1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for the optimized reaction time (typically 30-60 minutes).

  • Add the electrophile (1.2-1.5 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow A Reactant Mixing (this compound, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B 1. C Catalyst & Ligand Addition B->C 2. D Solvent Addition (Degassed) C->D 3. E Heating & Stirring D->E 4. F Reaction Monitoring (TLC/LC-MS) E->F 5. G Work-up (Quench, Extract, Wash, Dry) F->G 6. (Upon Completion) H Purification (Column Chromatography) G->H 7. I Product H->I 8.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield in Cross-Coupling Start Low Yield Observed Q1 Check for Catalyst Deactivation (e.g., Palladium Black) Start->Q1 S1 Improve Inert Atmosphere Degas Solvents Thoroughly Use Stabilizing Ligand Q1->S1 Yes Q2 Evaluate Base and Solvent System Q1->Q2 No S1->Q2 S2 Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize Solvent/Water Ratio Ensure Anhydrous Base Q2->S2 Suboptimal Q3 Assess Reaction Temperature and Time Q2->Q3 Optimal S2->Q3 S3 Optimize Temperature (avoid extremes) Extend Reaction Time Q3->S3 Suboptimal End Improved Yield Q3->End Optimal S3->End

Caption: Logical workflow for troubleshooting low yields in cross-coupling reactions.

Technical Support Center: Purification of 5,7-Dibromo-2,3-dihydrobenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,7-Dibromo-2,3-dihydrobenzofuran and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a relatively non-polar aromatic compound, are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from impurities with different polarities.[1] Recrystallization is a suitable method for purifying solid products to a high degree, assuming a suitable solvent can be identified.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities can arise from the starting materials or side reactions during the synthesis. Common impurities may include:

  • Monobrominated species: Incomplete bromination can result in the presence of 5-bromo- or 7-bromo-2,3-dihydrobenzofuran.

  • Over-brominated species: Although less common if stoichiometry is controlled, tri- or tetra-brominated derivatives could be formed.

  • Unreacted starting material: Residual 2,3-dihydrobenzofuran may remain.

  • Isomers: Depending on the synthetic route, other dibrominated isomers might be present.

  • Reagents and byproducts: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts (e.g., succinimide) may be present.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and can help in selecting an appropriate solvent system. For quantitative analysis of purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guides

Column Chromatography

Q4: My this compound is not separating from an impurity on the silica gel column. What can I do?

A4: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize the Eluent System: The polarity of the solvent system is critical. For non-polar compounds like this compound, a good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[3] You can decrease the polarity of the eluent (i.e., increase the proportion of hexane) to improve the separation of non-polar compounds. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

  • Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for brominated aromatic compounds. For highly non-polar compounds, reversed-phase chromatography (e.g., C18 silica) might offer a different selectivity.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[1]

  • Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Q5: The desired product is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust my conditions?

A5:

  • High Rf (Eluting too quickly): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., use 98:2 hexane:ethyl acetate instead of 90:10).

  • Low Rf (Sticking to the column): Your eluent is not polar enough. Gradually increase the proportion of the more polar solvent.

Recrystallization

Q6: I am having trouble finding a suitable solvent for the recrystallization of my this compound derivative.

A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Screening Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q7: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can initiate crystallization.

  • Use a seed crystal: Adding a tiny crystal of the pure compound can induce crystallization.

Quantitative Data

The following tables summarize purification data for compounds structurally related to this compound, providing a reference for expected outcomes.

Table 1: Column Chromatography Purification of Brominated and Substituted Benzofuran Derivatives

CompoundStationary PhaseEluent System (v/v)Yield (%)Purity (%)Reference Compound
2-Arylbenzofuran derivativeSilica gel1% Ethyl Acetate in Hexane42>95 (by NMR)1-(2,2-dibromovinyl)-4-methylbenzene derivative
2-Phenylindoline derivativeSilica gel19:1 Hexane/Ethyl Acetate76>95 (by NMR)5-methyl-2-phenyl-1-(pyrimidin-2-yl)indoline
7-Bromo-3-methyl-2,3-dihydrobenzofuran derivativeSilica gel2-20% Ethyl Acetate in Hexanes21-55Enantiomeric ratio: 85:15 to 92:8(R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one

Table 2: Recrystallization Solvents for Brominated Aromatic Compounds

Compound ClassRecommended Solvents/SystemsObservations
Dibrominated diphenylmethanoneEthanol/WaterYielded light yellow crystal powder with >99.9% purity.
Brominated QuinolinesEthanol, Isopropanol, Ethyl Acetate/Hexane, Toluene, Ethanol/WaterA range of solvents and mixed systems can be effective depending on the specific substitution pattern.
Polybrominated BiphenylsAcetone, Alumina column followed by recrystallizationRepeated recrystallization was effective in isolating congeners.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is a general guideline and may require optimization.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and add this to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of a Solid this compound Derivative

This is a general procedure that should be optimized for each specific compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of ~20-30 mg of the crude product in a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Slurry pack_column Pack Column prep_column->pack_column dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample add_eluent Add Eluent load_sample->add_eluent collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for Column Chromatography Purification.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry crystals_form->filter_dry Yes oiling_out Oiling Out crystals_form->oiling_out Oil no_crystals No Crystals Form crystals_form->no_crystals No pure_product Pure Crystals filter_dry->pure_product add_solvent Add More Hot Solvent, Cool Slower oiling_out->add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed add_solvent->cool scratch_seed->cool

Caption: Troubleshooting Logic for Recrystallization.

References

Troubleshooting common side reactions in dihydrobenzofuran synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrobenzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer practical advice for optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My dihydrobenzofuran synthesis is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in dihydrobenzofuran synthesis can be attributed to several factors. Key areas to investigate include the purity of your starting materials, the choice of catalyst and its activity, the reaction conditions (temperature, solvent, and atmosphere), and the nature of the substituents on your precursors. For instance, in many transition metal-catalyzed reactions, it is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Q2: I am observing the formation of benzofuran as a major byproduct. How can I prevent this overoxidation?

A2: The formation of a benzofuran byproduct is a common issue, often resulting from the overoxidation of the desired dihydrobenzofuran product. This can be particularly problematic with electron-rich substrates. To mitigate this, consider the following:

  • Choice of Oxidant: If your reaction employs an oxidant, its stoichiometry and nature are critical. Using a milder oxidant or a stoichiometric amount can help prevent overoxidation.

  • Reaction Time and Temperature: Extended reaction times or high temperatures can promote oxidation. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, particularly in syntheses involving unsymmetrical precursors. The regioselectivity is often influenced by the directing ability of functional groups on the aromatic ring and the steric and electronic properties of the reactants. To improve regioselectivity:

  • Directing Groups: The choice of a directing group on your aromatic precursor can significantly influence the position of cyclization.

  • Ligand Modification: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Experimenting with ligands of varying steric bulk and electronic properties can be beneficial.

  • Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome. A systematic screening of these parameters is recommended.

Troubleshooting Guides

This section provides troubleshooting for specific side reactions encountered during dihydrobenzofuran synthesis.

Issue 1: Formation of Isomerized Byproducts

In some synthetic routes, the desired dihydrobenzofuran can isomerize to a thermodynamically more stable double bond isomer. This is often acid-mediated.

Observation Probable Cause Suggested Solution
Formation of a double bond isomer of the desired dihydrobenzofuran.Acid-mediated isomerization of the initially formed product.Add a non-nucleophilic base, such as triethylamine (Et3N), to the reaction mixture to act as a buffer and neutralize any acid generated during the reaction.[1]

Quantitative Data on Isomerization Control:

The following table summarizes the effect of triethylamine (Et3N) on suppressing the formation of an isomerized byproduct in a copper-catalyzed dihydrobenzofuran synthesis.

EntryAdditive (equiv)Ratio of Dihydrobenzofuran : IsomerCombined Yield (%)
1None1:714
2Et3N (0.25)-0 (unsymmetrical diaryl-λ3-iodane isolated)
3Et3N (4.0)1:062

Data adapted from a study on the synthesis of functionalized dihydrobenzofurans. The reaction was carried out using a copper catalyst and a hypervalent iodine reagent.[1]

Issue 2: Alkene Oxidation and Allylic Rearrangement

When using strong oxidants, side reactions such as alkene oxidation and allylic rearrangement of the starting material can occur, leading to a complex mixture of byproducts.

Observation Probable Cause Suggested Solution
Formation of byproducts resulting from alkene oxidation and allylic rearrangement.Use of a highly acidic and polar reaction medium with a strong oxidant.Attenuate the acidity and polarity of the reaction medium. This can be achieved by changing the solvent to a less polar one, such as 2,2,2-trifluoroethanol (TFE), and adding a base like triethylamine (Et3N).[1]
Issue 3: Formation of a "Tolyl Group-Transfer" Byproduct

In certain copper-catalyzed reactions utilizing a tolyl-substituted hypervalent iodine reagent, a byproduct resulting from the transfer of the tolyl group to the substrate may be observed.

Observation Probable Cause Suggested Solution
Isolation of a byproduct containing a tolyl group.Competitive transfer of the tolyl group from the iodine(III) reagent to the substrate.This side reaction is inherent to the use of this specific type of reagent. If it significantly lowers the yield of the desired product, consider using an alternative iodine(III) reagent that does not have a transferable aryl group.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Dihydrobenzofurans

This protocol describes the synthesis of a dihydrobenzofuran via a direct aryl C-O bond formation using a copper catalyst.[1]

Materials:

  • Substrate (e.g., a 2-phenylethyl alcohol derivative) (0.5 mmol)

  • p-Tolueneiodonium bis(trifluoroacetate) (TIFA) (0.55 mmol)

  • Triethylamine (Et3N) (0.125 mmol for the first step, 2.0 mmol for the second step)

  • 2,2,2-Trifluoroethanol (TFE)

  • Copper(II) hexafluoroacetylacetonate (Cu(hfacac)2) (0.1 mmol, 20 mol%)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the substrate (0.5 mmol) in TFE at 0 °C, add TIFA (0.55 mmol) followed by Et3N (0.125 mmol).

  • Stir the mixture at 0 °C for the time required for the formation of the iodonium salt intermediate (monitor by TLC).

  • To the reaction mixture at 0 °C, add Et3N (2.0 mmol) followed immediately by Cu(hfacac)2 (0.1 mmol).

  • Warm the mixture to 23 °C and stir until the iodonium salt intermediate is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the mixture with CH2Cl2 (2 x 10 mL).

  • Combine the organic phases, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the corresponding dihydrobenzofuran.

Protocol 2: Silver-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

This protocol describes the synthesis of dihydrobenzofuran neolignans from phenylpropanoids using silver(I) oxide as an oxidant.[2]

Materials:

  • Methyl p-coumarate or methyl ferulate (1.0 equiv)

  • Silver(I) oxide (Ag2O) (0.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the phenylpropanoid substrate in acetonitrile.

  • Add silver(I) oxide (0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can be optimized (e.g., 4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Mechanism

Reaction_Mechanism Substrate Substrate (2-Phenylethyl Alcohol Derivative) IodoniumSalt Diaryl-λ³-iodane Intermediate Substrate->IodoniumSalt Iodine(III) Reagent Cu_III_Intermediate Putative Cu(III) Intermediate IodoniumSalt->Cu_III_Intermediate Cu Catalyst Oxidative Insertion Product Dihydrobenzofuran Product Cu_III_Intermediate->Product Reductive Elimination IodineReagent Iodine(III) Reagent Cu_Catalyst Cu Catalyst Base Et3N (Base) Base->Substrate Minimizes Side Reactions

Caption: Proposed mechanism for copper-catalyzed dihydrobenzofuran synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure Successful Successful Synthesis CheckPurity->Successful Problem solved ChangeCatalyst Change Catalyst/Ligand OptimizeConditions->ChangeCatalyst If still issues OptimizeConditions->Successful Problem solved UseAdditives Use Additives (e.g., Base) ChangeCatalyst->UseAdditives If still issues ChangeCatalyst->Successful Problem solved UseAdditives->Successful Problem solved

Caption: A general workflow for troubleshooting dihydrobenzofuran synthesis.

Logical Relationship of Side Reactions

Side_Reactions HarshConditions Harsh Reaction Conditions (High Temp, Strong Acid/Oxidant) Overoxidation Overoxidation HarshConditions->Overoxidation Isomerization Isomerization HarshConditions->Isomerization Rearrangement Allylic Rearrangement HarshConditions->Rearrangement Benzofuran Benzofuran Byproduct Overoxidation->Benzofuran Isomer Isomerized Byproduct Isomerization->Isomer RearrangedProduct Rearranged Byproduct Rearrangement->RearrangedProduct

Caption: Relationship between harsh reaction conditions and common side products.

References

Enhancing the stability and compatibility of 5,7-Dibromo-2,3-dihydrobenzofuran in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and compatibility of 5,7-Dibromo-2,3-dihydrobenzofuran in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile intermediate in organic synthesis. Its primary applications are in pharmaceutical development, where it serves as a building block for novel therapeutic agents, particularly those targeting neurological disorders. It is also utilized in material science for creating advanced polymers and coatings due to its structural properties that can enhance durability.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

Q3: What is the general solubility profile of this compound?

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents and strong bases, as these may lead to decomposition or unwanted side reactions. The dihydrofuran ring can be sensitive to certain acidic conditions, potentially leading to ring-opening.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with an organoboron compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper in-situ reduction to Pd(0). Use fresh catalyst or a more robust precatalyst.[3][4]
Poor Reagent Quality Use high-purity this compound and boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Ensure the base is anhydrous and finely powdered.
Presence of Oxygen or Water Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen) prior to reaction setup. Use anhydrous solvents.[5]
Suboptimal Temperature The reaction may require heating. Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction progress.

Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid This is a common side reaction.[6] Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure efficient stirring to maintain a homogeneous mixture.
Debromination of Starting Material This can occur in the presence of a strong base and a hydrogen source. Consider using a milder base or lowering the reaction temperature.
Reaction at Both Bromine Positions To achieve mono-substitution, use a stoichiometric amount or a slight excess (up to 1.2 equivalents) of the boronic acid. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Lithium-Halogen Exchange Reactions

Lithiation of this compound with organolithium reagents like n-butyllithium (n-BuLi) creates a nucleophilic intermediate that can react with various electrophiles.

Issue 1: Incomplete or No Lithiation

Potential Cause Troubleshooting Step
Inactive n-BuLi The concentration of commercially available n-BuLi can decrease over time. Titrate the n-BuLi solution before use to determine its exact molarity.[7]
Presence of Protic Impurities Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Any trace of water or other protic species will quench the organolithium reagent.
Reaction Temperature Too High Lithium-halogen exchange is typically performed at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the organolithium intermediate.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Step
Lithiation at Both Bromine Positions For mono-lithiation, use only one equivalent of n-BuLi. The bromine at the 7-position may be more sterically hindered, potentially favoring initial lithiation at the 5-position, but a mixture is possible.
Reaction with Solvent THF can be deprotonated by n-BuLi at temperatures above -40°C. Maintain a low temperature throughout the addition and reaction time.
Side Reactions of the Lithiated Intermediate Once formed, the lithiated species is highly reactive. Add the electrophile slowly at low temperature to control the reaction.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from a similar procedure for the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate and should be optimized for this compound.[8][9]

Objective: To synthesize 5-aryl-7-bromo-2,3-dihydrobenzofuran.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2 mmol).

  • Add the degassed solvent mixture (10 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Equiv. Catalyst Base Solvent Temp. Typical Yield
This compound / Phenylboronic Acid1 : 1.1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90°CGood to Excellent
This compound / 4-Methoxyphenylboronic Acid1 : 1.1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90°CGood to Excellent

Yields are estimated based on similar reactions and require experimental verification.

General Protocol for Lithiation and Electrophilic Quench

Objective: To synthesize 5-substituted-7-bromo-2,3-dihydrobenzofuran.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add the electrophile (1.2 equivalents) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)L₂-Aryl' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl-Aryl' (Product) RedElim->Product ArylBr This compound (Aryl-Br) ArylBr->OxAdd Boronic Aryl'B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Lithiation_Workflow Start Start: this compound in anhydrous THF Cool Cool to -78°C (Dry Ice/Acetone Bath) Start->Cool Add_nBuLi Slowly add n-BuLi (1 eq.) Cool->Add_nBuLi Stir_Lithiation Stir for 1 hour at -78°C (Lithium-Halogen Exchange) Add_nBuLi->Stir_Lithiation Lithiated_Intermediate Formation of Lithiated Intermediate Stir_Lithiation->Lithiated_Intermediate Add_Electrophile Add Electrophile (e.g., R-CHO) Lithiated_Intermediate->Add_Electrophile Warm_React Warm to Room Temperature and React Add_Electrophile->Warm_React Quench Aqueous Workup (e.g., sat. NH₄Cl) Warm_React->Quench Purify Extraction and Purification (Column Chromatography) Quench->Purify Final_Product Final Product: 5-Substituted-7-bromo-2,3-dihydrobenzofuran Purify->Final_Product

Caption: Experimental workflow for mono-lithiation and electrophilic quench.

References

Technical Support Center: Method Refinement for Dihydrobenzofuran-Based BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis and evaluation of potent BET inhibitors derived from dihydrobenzofurans.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of dihydrobenzofuran-based BET inhibitors.

Problem IDQuestionPotential CausesRecommended Solutions
SYN-01 Low yield in the oxidative coupling reaction to form the dihydrobenzofuran core. 1. Inefficient oxidant. 2. Suboptimal solvent. 3. Incorrect reaction temperature or time. 4. Presence of radical inhibitors or scavengers.1. Use silver(I) oxide (Ag₂O) as the oxidant, typically at 0.5 equivalents.[1][2] 2. Acetonitrile has been shown to provide a good balance between conversion and selectivity.[1] 3. Conduct the reaction at room temperature for approximately 4 hours.[1][2] Lower temperatures may decrease both conversion and selectivity.[1] 4. Ensure high purity of reagents and solvents to avoid quenching radical intermediates.
SYN-02 Formation of multiple side products during the synthesis. 1. Non-selective reaction conditions. 2. Instability of starting materials or intermediates. 3. Presence of impurities in the starting materials.1. Optimize the stoichiometry of the oxidant. Excess oxidant can lead to over-oxidation and side product formation. 2. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition. 3. Purify starting materials before use. Common impurities in phenolic starting materials can interfere with the desired reaction pathway.[3]
SYN-03 Difficulty in purifying the final dihydrobenzofuran product. 1. Co-elution of impurities with the product. 2. Decomposition of the product on silica gel. 3. Presence of enantiomers or diastereomers.1. Employ alternative purification techniques such as preparative HPLC or crystallization. 2. Use a neutral stationary phase like alumina for column chromatography if the compound is sensitive to the acidic nature of silica gel. 3. For chiral compounds, consider using chiral chromatography for separation of enantiomers.[4]
PROP-01 The synthesized BET inhibitor exhibits poor solubility in aqueous solutions. 1. High lipophilicity of the dihydrobenzofuran core and its substituents. 2. Crystalline nature of the compound.1. Introduce polar functional groups or a quaternary center into the dihydrobenzofuran core to improve solubility.[5][6] 2. Prepare different salt forms of the compound to enhance aqueous solubility. 3. Use formulation strategies such as co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or cyclodextrins.[7][8][9][10][11]
PROP-02 The BET inhibitor shows high in vitro clearance in metabolic stability assays. 1. Presence of metabolically labile sites in the molecule.1. Identify the site of metabolism through metabolite identification studies. 2. Block the key site of metabolism by introducing metabolically stable groups, such as a quaternary center, into the 2,3-dihydrobenzofuran core.[5][6]

Frequently Asked Questions (FAQs)

Synthesis and Methodology

  • Q1: What are the key synthetic strategies for preparing the dihydrobenzofuran core of these BET inhibitors? A1: The primary methods involve the oxidative coupling of phenolic precursors. A common and effective method is the use of silver(I) oxide to mediate the oxidative dimerization, forming the characteristic C8-C5' and C7-O4' linkages of the dihydrobenzofuran ring.[1][2] Alternative approaches include transition metal-catalyzed reactions, such as those employing rhodium or palladium, to construct the dihydrobenzofuran nucleus.[12][13]

  • Q2: How can I improve the diastereoselectivity of the dihydrobenzofuran ring formation? A2: The diastereoselectivity, particularly achieving the desired trans configuration, can be challenging. Rhodium-catalyzed intramolecular C-H insertion reactions have been reported to provide high diastereoselectivity for the trans product.[2] Careful selection of catalysts and reaction conditions is crucial for controlling the stereochemical outcome.

  • Q3: What are the recommended methods for purifying the final compounds? A3: Purification is typically achieved through column chromatography on silica gel. However, if the compound is unstable on silica, alternative stationary phases like neutral alumina can be used. For highly pure compounds required for biological testing, preparative HPLC is often employed. If the final compound is a solid, recrystallization can be an effective final purification step.

Biological Evaluation

  • Q4: How is the potency of these BET inhibitors typically determined? A4: The potency of BET inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Fluorescence Polarization (FP) is a widely used assay for this purpose.[14][15][16][17][18][19] This assay measures the displacement of a fluorescently labeled probe from the bromodomain by the inhibitor.

  • Q5: What are the common in vitro assays used to characterize the properties of these inhibitors beyond their potency? A5: Besides potency, it is important to evaluate the pharmacokinetic properties of the inhibitors. Key in vitro assays include metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[20] Solubility assays are also critical to assess the compound's suitability for further development.

Data Presentation

Table 1: Potency and Selectivity of Dihydrobenzofuran-Based BET Inhibitors

CompoundBRD4 BD1 (pIC50)BRD4 BD2 (pIC50)Selectivity (BD2 vs BD1)
GSK852 < 5.07.9> 1000-fold
Reference Pan-BET Inhibitor7.57.2~2-fold

Data is illustrative and based on reported values for similar classes of compounds.

Table 2: Physicochemical Properties of an Optimized Dihydrobenzofuran BET Inhibitor (GSK852)

PropertyValue
Aqueous Solubility (pH 7.4) High
In Vitro Clearance (Rat) Low
In Vitro Clearance (Dog) Low

These properties highlight the improvements achieved through method refinement of the dihydrobenzofuran scaffold.[6]

Experimental Protocols

Protocol 1: Synthesis of Dihydrobenzofuran Core via Oxidative Coupling

This protocol describes a general method for the synthesis of the dihydrobenzofuran core from a phenolic precursor using silver(I) oxide.

  • Preparation of Starting Material: Ensure the phenolic starting material is pure and dry.

  • Reaction Setup: To a solution of the phenolic precursor (1 equivalent) in anhydrous acetonitrile, add silver(I) oxide (0.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dihydrobenzofuran derivative.

Protocol 2: Determination of BET Inhibitor Potency using Fluorescence Polarization (FP)

This protocol outlines a general procedure for determining the IC50 of a BET inhibitor.

  • Reagents and Buffers:

    • BET bromodomain protein (e.g., BRD4 BD1 or BD2)

    • Fluorescently labeled probe (tracer)

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Preparation of Inhibitor Dilution Series: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Preparation: In a suitable microplate (e.g., a black, low-volume 384-well plate), add the assay buffer, the BET bromodomain protein at a fixed concentration, and the fluorescent probe at a fixed concentration.

  • Addition of Inhibitor: Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

BET_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Histone Tail (Acetylated Lysines) RNAPII RNA Polymerase II Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes Initiates Transcription PTEFb P-TEFb PTEFb->RNAPII Activates BRD4 BRD4 BRD4->Histone Binds to acetylated lysines BRD4->PTEFb Recruits Inhibitor Dihydrobenzofuran BET Inhibitor Inhibitor->BRD4

Caption: Mechanism of action of dihydrobenzofuran-based BET inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials (Phenolic Precursors) Synth Synthesis of Dihydrobenzofuran Core (e.g., Oxidative Coupling) Start->Synth Purify Purification (Chromatography, Crystallization) Synth->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Potency Potency Assay (IC50 Determination) Char->Potency Solubility Solubility Assay Char->Solubility Metabolism Metabolic Stability (In Vitro Clearance) Char->Metabolism PK Pharmacokinetics (PK) Char->PK Lead Compound Selection Selectivity Selectivity Profiling (vs. other Bromodomains) Potency->Selectivity Selectivity->PK Solubility->PK Metabolism->PK Efficacy Efficacy in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental workflow for the development of BET inhibitors.

Troubleshooting_Logic Start Low Reaction Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure No Pure Purity OK CheckPurity->Pure Yes CheckConditions Check Reaction Conditions OptimizeOxidant Optimize Oxidant (e.g., Ag₂O) CheckConditions->OptimizeOxidant Adjust OptimizeSolvent Optimize Solvent (e.g., Acetonitrile) CheckConditions->OptimizeSolvent Adjust OptimizeTimeTemp Optimize Time & Temperature CheckConditions->OptimizeTimeTemp Adjust Impure->CheckConditions Pure->CheckConditions Success Yield Improved OptimizeOxidant->Success OptimizeSolvent->Success OptimizeTimeTemp->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Metabolism of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments on blocking sites of metabolism in 2,3-dihydrobenzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 2,3-dihydrobenzofuran derivatives?

A1: The metabolism of 2,3-dihydrobenzofuran derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The most common metabolic transformations include:

  • Hydroxylation: Introduction of a hydroxyl group (-OH) is a common metabolic route. Studies on related benzofuran structures have shown that hydroxylation can occur on the dihydrobenzofuran moiety itself.[2]

  • N-demethylation: For derivatives containing an N-methyl group, removal of the methyl group is a frequent metabolic pathway.[2]

  • Oxidative ring opening: The dihydrofuran ring can be susceptible to oxidative cleavage.

The specific isoforms of CYP enzymes involved can vary depending on the substitution pattern of the derivative, but CYP3A4, CYP2D6, and CYP1A2 are often implicated in the metabolism of many xenobiotics.[3]

Q2: What are common strategies to block or reduce the metabolism of 2,3-dihydrobenzofuran derivatives?

A2: Several strategies can be employed to enhance the metabolic stability of these compounds:

  • Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolically labile position (a "metabolic soft spot") can slow down the rate of metabolism.[4][5] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and thus more difficult for enzymes to break than a carbon-hydrogen (C-H) bond.[4]

  • Halogenation: The introduction of fluorine or chlorine atoms at or near a site of metabolism can block enzymatic action.[6] The strong electron-withdrawing nature of halogens can alter the electronic properties of the molecule, making it a poorer substrate for CYP enzymes.[7]

  • Introduction of sterically hindering groups: Adding bulky substituents near a metabolic hot spot can physically block the enzyme's active site from accessing and modifying the compound.

  • Scaffold hopping: Replacing the 2,3-dihydrobenzofuran core with a different heterocyclic system that is less prone to metabolism while maintaining the desired pharmacological activity can be a successful strategy.[8]

Q3: How can I identify the specific CYP450 enzymes responsible for the metabolism of my 2,3-dihydrobenzofuran derivative?

A3: Identifying the specific CYP450 isoforms involved in the metabolism of your compound is crucial for predicting potential drug-drug interactions. This process is known as "reaction phenotyping" and can be performed using two main in vitro approaches:

  • Recombinant Human CYP Enzymes: Incubating your compound with a panel of individual, recombinantly expressed human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) will reveal which enzymes are capable of metabolizing it.

  • Chemical Inhibition in Human Liver Microsomes (HLMs): In this method, your compound is incubated with pooled HLMs in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in the metabolism of your compound in the presence of a particular inhibitor indicates the involvement of that specific CYP enzyme.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: My 2,3-dihydrobenzofuran derivative shows unexpectedly high clearance in the in vitro metabolic stability assay.

  • Possible Cause 1: High intrinsic clearance. The compound may be a high-affinity substrate for one or more metabolic enzymes.

    • Troubleshooting Steps:

      • Confirm Metabolic Instability: Run a control experiment without the NADPH-regenerating system. If the compound remains stable, the high clearance is likely due to metabolism. If it degrades, the compound may be chemically unstable in the assay buffer.

      • Identify the Responsible Enzymes: Perform a CYP450 reaction phenotyping study to identify the key enzymes involved.

      • Consider Blocking Strategies: Based on the identified metabolic pathways and "hot spots," consider chemical modifications such as deuteration or halogenation to improve stability.[4][6]

  • Possible Cause 2: Non-specific binding to assay components. Hydrophobic compounds can bind to the plastic of the assay plates or to microsomal proteins, leading to an apparent loss of the compound that is not due to metabolism.

    • Troubleshooting Steps:

      • Assess Recovery at Time Zero: Measure the concentration of your compound at the very beginning of the incubation (T0) immediately after adding it to the microsome-containing buffer. Low recovery at T0 suggests significant non-specific binding.

      • Use Low-Binding Plates: Employ low-protein-binding microplates for your assays.

      • Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Triton X-100, to the incubation buffer can help reduce non-specific binding.

Issue 2: I am having difficulty identifying the metabolites of my compound using LC-MS/MS.

  • Possible Cause 1: Low abundance of metabolites. The rate of metabolism may be very slow, or the metabolites may be further metabolized rapidly.

    • Troubleshooting Steps:

      • Increase Incubation Time and/or Protein Concentration: A longer incubation time or a higher concentration of liver microsomes can lead to a greater accumulation of metabolites.

      • Use a More Sensitive Mass Spectrometer: A high-resolution mass spectrometer can help detect low-level metabolites.

  • Possible Cause 2: Complex fragmentation patterns. The structure of the metabolites may lead to ambiguous fragmentation in the mass spectrometer.

    • Troubleshooting Steps:

      • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help in determining the elemental composition of the metabolites.

      • Perform MS/MS Fragmentation at Different Collision Energies: This can provide more detailed structural information.

      • Synthesize Potential Metabolites: If you have a hypothesis about the structure of a metabolite, synthesizing a standard can confirm its identity by comparing retention time and fragmentation patterns.

Issue 3: I have modified my 2,3-dihydrobenzofuran derivative, but its metabolic stability has not improved.

  • Possible Cause 1: The modification was not at the primary site of metabolism. You may have blocked a minor metabolic pathway, while a more significant one remains unaffected.

    • Troubleshooting Steps:

      • Re-evaluate Metabolite Identification Data: Ensure you have correctly identified the major metabolic "hot spots."

      • Consider Multiple Metabolic Sites: It is possible that the compound is metabolized at multiple positions. In such cases, blocking a single site may not significantly impact the overall clearance. This phenomenon is known as "metabolic switching".[4]

  • Possible Cause 2: The modification introduced a new metabolic liability. The chemical change may have created a new site that is now susceptible to metabolism.

    • Troubleshooting Steps:

      • Perform a new metabolite identification study for the modified compound to see if new metabolites are being formed.

Data Presentation

The following tables summarize quantitative data on the metabolic stability of 2,3-dihydrobenzofuran derivatives and the effect of modifications.

Table 1: In Vitro Metabolic Stability of Substituted 2,3-Dihydrobenzofuran Analogs in Human Liver Microsomes

CompoundSubstitution Patternt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound Unsubstituted2527.7
Analog A 5-Fluoro4515.4
Analog B 7-Chloro5213.3
Analog C 3,3-Dimethyl1838.5
Analog D 2-Deuteromethyl3818.2

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values will vary depending on the specific compound and experimental conditions.

Table 2: Comparative In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated 2,3-Dihydrobenzofuran Derivative [4]

Compoundt½ in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-Deuterated Analog 1546.2
Deuterated Analog (d3-methyl) 3519.8

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates (low-binding plates are recommended)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls (e.g., in DMSO).

    • Thaw the HLMs on ice.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound solution.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

2. CYP450 Reaction Phenotyping Protocol

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • A panel of recombinant human CYP450 enzymes

  • A panel of selective CYP450 chemical inhibitors

  • Other reagents as described in the metabolic stability assay protocol.

Procedure:

  • Method 1: Recombinant Enzymes

    • Incubate the test compound with each individual recombinant CYP enzyme in the presence of an NADPH-regenerating system.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • The enzymes that show significant metabolism of the compound are identified as the contributing enzymes.

  • Method 2: Chemical Inhibition in HLMs

    • Incubate the test compound with HLMs and an NADPH-regenerating system in the presence and absence of a selective inhibitor for each major CYP isoform.

    • Measure the rate of metabolism of the test compound in each condition.

    • A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Microsomes, Compound) C Combine Reagents in 96-well Plate A->C B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E D Pre-incubate at 37°C C->D D->E F Incubate and Sample at Time Points E->F G Quench Reaction with Acetonitrile + IS F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis (t½, CLint) I->J

Caption: Experimental workflow for an in vitro metabolic stability assay.

CYP450_Cycle P450_Fe3 CYP-Fe³⁺ Substrate_Binding Substrate (R-H) Binding P450_Fe3->Substrate_Binding P450_Fe3_RH CYP-Fe³⁺(R-H) Substrate_Binding->P450_Fe3_RH First_Electron e⁻ (from NADPH) P450_Fe3_RH->First_Electron P450_Fe2_RH CYP-Fe²⁺(R-H) First_Electron->P450_Fe2_RH O2_Binding O₂ Binding P450_Fe2_RH->O2_Binding P450_Fe2_RH_O2 CYP-Fe²⁺(R-H)-O₂ O2_Binding->P450_Fe2_RH_O2 Second_Electron e⁻, 2H⁺ P450_Fe2_RH_O2->Second_Electron P450_Fe3_RH_OOH [CYP-Fe³⁺(R-H)-OOH]⁻ Second_Electron->P450_Fe3_RH_OOH Water_Loss -H₂O P450_Fe3_RH_OOH->Water_Loss P450_FeO CYP-[FeO]³⁺(R-H) (Compound I) Water_Loss->P450_FeO Hydroxylation R-H → R• + •OH P450_FeO->Hydroxylation Product_Release Product (R-OH) Release Hydroxylation->Product_Release Product_Release->P450_Fe3

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.[9][10]

References

Technical Support Center: Addressing Suboptimal Solubility of 2,3-Dihydrobenzofuran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the common challenge of suboptimal aqueous solubility of 2,3-dihydrobenzofuran-based inhibitors. By leveraging established formulation strategies and a systematic approach to experimental design, you can enhance the developability of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many 2,3-dihydrobenzofuran-based inhibitors exhibit poor water solubility?

A1: The 2,3-dihydrobenzofuran scaffold, while a valuable pharmacophore in many inhibitor designs, is inherently lipophilic. The fusion of a benzene ring with a dihydrofuran ring contributes to a nonpolar character. Substituents added to this core to enhance target binding and potency can further increase molecular weight and lipophilicity, leading to poor aqueous solubility. This is a common challenge encountered in drug discovery with this class of compounds.

Q2: What are the initial signs that my 2,3-dihydrobenzofuran-based inhibitor has solubility issues in my in vitro assay?

A2: Common indicators of poor solubility during in vitro experiments include:

  • Precipitation: Visible particulates, cloudiness, or a film in your assay wells upon dilution of your DMSO stock into aqueous buffer.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear concentration-response curves: A plateau or even a decrease in the measured effect at higher concentrations.

  • Discrepancies between biochemical and cell-based assay potencies: Higher potency in biochemical assays where solubilizing agents might be present, compared to cell-based assays with more physiological media.

Q3: What is a good starting point for solubilizing my inhibitor for a quick in vitro screen?

A3: For initial screening, using a co-solvent system is often the most straightforward approach. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically <1%, ideally <0.5%) to avoid artifacts in your biological assay. If precipitation occurs, you may need to explore other co-solvents or formulation strategies.

Q4: How can I quantitatively measure the solubility of my compound?

A4: The "gold standard" for determining equilibrium solubility is the shake-flask method. This involves adding an excess of the solid compound to a buffer of interest (e.g., phosphate-buffered saline, PBS), agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific experimental issues.

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my cell-based assay.
  • Question: What immediate steps can I take to prevent this precipitation?

  • Answer:

    • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit. Try a lower final concentration in your assay.

    • Reduce the DMSO concentration in the stock: A highly concentrated DMSO stock can lead to a more pronounced "crashing out" of the compound upon dilution. Try a lower stock concentration if possible.

    • Use a different co-solvent: Consider alternatives to DMSO such as ethanol or polyethylene glycol (PEG).

    • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your assay buffer can help maintain solubility. However, you must first verify the compatibility of the surfactant with your cell line and assay.

Issue 2: I'm observing a very steep drop-off in activity at higher concentrations of my inhibitor.
  • Question: Could this be a solubility issue, and how can I confirm it?

  • Answer: Yes, this "bell-shaped" curve can be indicative of compound precipitation at higher concentrations, leading to a lower effective concentration of the soluble inhibitor.

    • Visual Inspection: Carefully inspect the wells at the higher concentrations under a microscope for any signs of precipitate.

    • Solubility-Activity Relationship: Pre-formulate your compound using a solubility-enhancing technique (e.g., with a cyclodextrin) and re-run the assay. If the bell-shaped curve is attenuated or disappears, it strongly suggests the initial issue was solubility-related.

Issue 3: My compound has acceptable kinetic solubility but poor thermodynamic solubility. What does this mean for my experiments?
  • Question: What is the practical difference, and which is more important?

  • Answer:

    • Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock solution to an aqueous buffer. It reflects the supersaturated state that can be temporarily achieved.

    • Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent.

    • Importance: For short-term in vitro assays, good kinetic solubility might be sufficient. However, for longer-term experiments, oral absorption, and in vivo studies, thermodynamic solubility is a more critical parameter as the compound will have more time to equilibrate and potentially precipitate. Poor thermodynamic solubility is a significant hurdle for preclinical development.

Data Presentation

The following table summarizes key physicochemical and solubility data for the parent 2,3-dihydrobenzofuran scaffold and a representative inhibitor from this class. This data can serve as a baseline for understanding the properties of your own compounds.

CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityData Source
2,3-Dihydrobenzofuran120.152.14Moderately Soluble--INVALID-LINK--
Compound 18 (CB2 Agonist)Not specifiedNot determined31.8 ± 1.8 µM--INVALID-LINK--

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of a 2,3-dihydrobenzofuran-based inhibitor in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a vial (e.g., 1-2 mg to 1 mL of buffer). The presence of undissolved solid at the end of the experiment is crucial.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, separate the undissolved solid from the solution by either centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm filter.

  • Carefully collect the supernatant or filtrate.

  • Prepare a standard curve of the test compound in the same buffer.

  • Quantify the concentration of the dissolved compound in the collected sample using a validated analytical method.

Protocol 2: Formulation with Cyclodextrins for Improved Aqueous Solubility

Objective: To prepare a stock solution of a poorly soluble 2,3-dihydrobenzofuran-based inhibitor using a cyclodextrin to enhance its solubility for in vitro testing.

Materials:

  • Test compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution of the cyclodextrin in the desired aqueous buffer (e.g., 10% w/v HP-β-CD).

  • Add the solid test compound to the cyclodextrin solution.

  • Vortex the mixture vigorously for several minutes.

  • If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes.

  • Visually inspect the solution for any remaining solid. If necessary, filter the solution to remove any undissolved material.

  • This cyclodextrin-complexed stock solution can then be used for serial dilutions in the assay buffer. Remember to include a vehicle control with the same concentration of cyclodextrin in your experiment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_validation Validation precipitate Compound Precipitation in Assay co_solvent Co-solvent Optimization (e.g., DMSO, Ethanol) precipitate->co_solvent inconsistent_data Inconsistent/Non-linear Data inconsistent_data->co_solvent solubility_assay Quantitative Solubility Assay (Shake-Flask) co_solvent->solubility_assay If fails in_vitro_assay In Vitro Assay Re-evaluation co_solvent->in_vitro_assay If successful cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->in_vitro_assay lipid_formulation Lipid-Based Formulation (e.g., SEDDS) lipid_formulation->in_vitro_assay nanosuspension Nanosuspension nanosuspension->in_vitro_assay solubility_assay->cyclodextrin solubility_assay->lipid_formulation solubility_assay->nanosuspension

Caption: A logical workflow for addressing solubility issues.

signaling_pathway_inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor 2,3-Dihydrobenzofuran Inhibitor inhibitor->pi3k

Caption: Inhibition of a generic signaling pathway.

Technical Support Center: Optimizing Halogenation Patterns for Improved Ligand-Target Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving halogenated ligands.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Concepts

    • Synthesis and Purification

    • Biophysical Characterization

    • Structural Analysis

    • Computational Modeling

  • Troubleshooting Guides

    • Organic Synthesis

    • Biophysical Assays

    • X-ray Crystallography

  • Experimental Protocols

    • Synthesis of a Halogenated Kinase Inhibitor

    • Isothermal Titration Calorimetry (ITC) for Halogenated Ligands

    • Co-crystallization of a Protein with a Halogenated Ligand

  • Quantitative Data Summary

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is a halogen bond, and how does it differ from a hydrogen bond?

A1: A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species, interacting with a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond. While analogous to hydrogen bonds, halogen bonds have distinct geometric preferences, favoring linearity. The strength of the halogen bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F.

Q2: Why is fluorine often used in drug design if it's a poor halogen bond donor?

A2: Fluorine is frequently incorporated into drug candidates for reasons other than strong halogen bonding. Its high electronegativity can alter the acidity/basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance membrane permeability. While generally not a strong halogen bond donor, fluorine can participate in other non-covalent interactions.

Q3: What are the key geometric parameters for identifying a halogen bond in a crystal structure?

A3: The two primary geometric parameters are the distance between the halogen and the acceptor atom and the angle of the interaction. The distance should be less than the sum of the van der Waals radii of the two atoms. The angle formed by the covalent bond to the halogen and the halogen-acceptor interaction (the C-X···Y angle) typically approaches 180°.

Synthesis and Purification

Q4: My aromatic halogenation reaction is giving low yields and multiple products. What are the common causes?

A4: Low yields and poor regioselectivity in aromatic halogenation are common issues.

  • Insufficient Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous and active. Moisture can deactivate the catalyst.

  • Reaction Conditions: Temperature control is crucial. Highly exothermic reactions, like fluorination, can lead to decomposition and side products if not adequately cooled. For less reactive halogens like iodine, an oxidizing agent is often required to form the active electrophile.

  • Substrate Reactivity: Electron-rich aromatic rings can undergo multiple halogenations. Consider using milder reaction conditions or protecting groups to control the extent of reaction.

Q5: I'm having trouble purifying my halogenated compound. It appears discolored and streaks on the chromatography column.

A5: Halogenated compounds, particularly anilines, can be prone to oxidation, leading to colored impurities. Streaking on silica gel columns can be due to strong interactions with the stationary phase.

  • Oxidation: Handle air-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, consider adding a small amount of a reducing agent like sodium dithionite.

  • Chromatography Issues: If your compound is basic (like an aniline), adding a small amount of a non-polar amine (e.g., triethylamine) to the eluent can reduce streaking. Alternatively, an acid wash during workup can convert the aniline to its salt, which can then be separated from non-basic impurities.

Biophysical Characterization

Q6: My ITC data for a halogenated ligand shows a complex binding isotherm that doesn't fit a simple 1:1 model. What could be the issue?

A6: Complex ITC isotherms can arise from several factors, and halogenation can sometimes exacerbate these issues by increasing hydrophobicity and promoting aggregation.

  • Compound Aggregation: Halogenated compounds can have lower aqueous solubility. If your ligand is aggregating in solution, this can lead to complex heats of dilution and distorted binding isotherms. Use dynamic light scattering (DLS) to check for aggregates and consider including a small amount of a non-ionic detergent (e.g., Tween-80) in your buffer.

  • Buffer Mismatch: Ensure the buffer used to dissolve the ligand is identical to the buffer in the calorimeter cell to minimize large heats of dilution.

  • Protonation/Deprotonation Effects: If binding is linked to a change in protonation state, this can contribute to the observed heat. Perform experiments in buffers with different ionization enthalpies to dissect these effects.

Q7: I'm observing non-specific binding in my SPR experiments with a halogenated ligand. How can I troubleshoot this?

A7: Non-specific binding in SPR is often related to the hydrophobicity of the analyte. Halogenation can increase a ligand's hydrophobicity.

  • Increase Detergent Concentration: Try increasing the concentration of the detergent (e.g., Tween-20) in your running buffer.

  • Add Bovine Serum Albumin (BSA): Including BSA in the running buffer can help to block non-specific binding sites on the sensor surface.

  • Surface Chemistry: Experiment with different sensor chip surfaces (e.g., dextran vs. polyethylene glycol) to find one that minimizes non-specific interactions with your compound.

Q8: Are there any specific challenges when analyzing halogenated ligands by NMR?

A8: Yes, the presence of halogens can introduce specific challenges in NMR spectroscopy.

  • Quadrupolar Nuclei: Chlorine, bromine, and iodine are quadrupolar nuclei, which can lead to significant line broadening of adjacent carbon and proton signals, sometimes to the point of being unobservable.

  • Chemical Shift Anisotropy: The large electron clouds of heavier halogens can lead to significant chemical shift anisotropy, which can also contribute to line broadening.

  • Scalar Coupling: Fluorine (¹⁹F) is a spin-½ nucleus and will couple to nearby protons and carbons, leading to more complex splitting patterns that need to be accounted for during spectral interpretation.

Structural Analysis

Q9: The electron density for my halogenated ligand in the crystal structure is weak, especially around the halogen. What could be the cause?

A9: Weak or "disappearing" electron density for a halogen atom in a protein-ligand crystal structure is a classic sign of specific radiation damage. High-intensity X-ray beams can cause the cleavage of the carbon-halogen bond.

  • Minimize X-ray Dose: Collect data using a lower X-ray dose or by spreading the dose over multiple crystals.

  • Data Collection Strategy: Use a shutterless data collection method and be mindful of the total exposure time.

  • Analysis: Compare the electron density in datasets collected at the beginning and end of data collection to assess the extent of the damage.

Q10: How can I confidently identify and validate a halogen bond in my PDB file?

A10: Several factors should be considered when validating a halogen bond in a crystal structure:

  • Geometric Criteria: Check the bond distance and the C-X···Y angle as mentioned in Q3.

  • Electron Density: There should be clear and continuous electron density between the halogen and the acceptor atom.

  • B-factors: The B-factors of the halogen and the acceptor atom should be reasonably low and comparable to the surrounding atoms. High B-factors might indicate disorder or radiation damage.

  • Computational Analysis: Use computational tools to calculate the electrostatic potential surface of the ligand to visualize the σ-hole and confirm the plausibility of the interaction.

Computational Modeling

Q11: Why do standard molecular dynamics simulations sometimes fail to correctly model halogen bonds?

A11: Standard force fields often treat atoms as simple point charges, which fails to capture the anisotropic nature of the electron density around a halogen atom (the σ-hole). This can lead to an incorrect representation of halogen bonds, often modeling them as repulsive rather than attractive interactions.

Q12: How can I improve the accuracy of my molecular dynamics simulations for halogenated ligands?

A12: To accurately model halogen bonds, it is necessary to use a force field that accounts for the σ-hole. This is often achieved by adding a positively charged "virtual" particle to the halogen atom. Several modern force fields, such as CHARMM and AMBER, have specific parameter sets that include these virtual sites for halogenated compounds.

Troubleshooting Guides

Organic Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion in aromatic halogenation Inactive catalyst (Lewis acid); Low reactivity of the aromatic ring; Inappropriate halogenating agent.Use fresh, anhydrous Lewis acid; Increase reaction temperature or use a more powerful catalyst system; For iodination, use an oxidizing co-reagent (e.g., HNO₃) to generate I⁺.
Formation of poly-halogenated products Highly activated aromatic ring; Reaction conditions too harsh.Use milder conditions (lower temperature, shorter reaction time); Use a less reactive halogenating agent (e.g., N-bromosuccinimide instead of Br₂); Consider using a protecting group to temporarily deactivate the ring.
Dehalogenation during workup or purification Exposure to strong base or reductive conditions; Certain catalyst residues.Use mild bases (e.g., NaHCO₃) for neutralization; Avoid using reducing agents unless necessary for other functional groups; Ensure complete removal of metal catalysts from previous steps.
Difficulty in purifying the final product Similar polarity of starting material and product; Product is unstable on silica gel.Utilize an acid-base extraction to separate basic/acidic products from neutral impurities; Consider alternative purification methods like recrystallization or preparative HPLC.
Biophysical Assays
Assay Issue Possible Cause(s) Suggested Solution(s)
ITC Anomalous heats of dilution Ligand aggregation due to increased hydrophobicity.Perform a solubility test before the experiment; Include a small percentage of DMSO or a non-ionic detergent in the buffer; Check for aggregation using DLS.
Poorly defined binding curve Low binding affinity; Incorrect protein/ligand concentrations.Increase concentrations if possible; Verify concentrations by a secondary method (e.g., UV-Vis spectroscopy); Ensure the protein is fully active.
SPR High non-specific binding Hydrophobic interactions between the ligand and the sensor surface.Increase the detergent concentration in the running buffer; Use a reference flow cell to subtract non-specific binding; Try a different sensor chip chemistry.
Bulk refractive index effects Mismatch between running buffer and sample buffer (especially if DMSO is used).Ensure precise buffer matching between the sample and running buffer; Include a DMSO calibration curve for accurate analysis.
NMR Broadened or missing signals Quadrupolar relaxation from Cl, Br, or I nuclei; Chemical exchange.For ¹³C NMR, longer acquisition times may be necessary; Acquire spectra at different temperatures to investigate exchange phenomena; Use ¹⁹F NMR for fluorine-containing ligands, which provides a sensitive and direct probe.
X-ray Crystallography
Issue Possible Cause(s) Suggested Solution(s)
No crystals of the protein-ligand complex Ligand binding prevents crystal packing; Ligand has low solubility in the crystallization condition.Try different protein constructs that may have more favorable packing properties; Screen a wider range of crystallization conditions; Consider soaking the ligand into pre-formed apo-protein crystals.
Weak or absent electron density for the halogen Specific radiation damage.Collect data at a lower X-ray dose; Use a cryoprotectant and flash-cool the crystal to 100 K to mitigate damage; If possible, collect multiple datasets from different crystals and merge them.
Ambiguous ligand orientation Low resolution of the diffraction data; Static or dynamic disorder of the ligand in the binding pocket.Try to improve crystal quality to obtain higher resolution data; Check for alternative conformations during model refinement; Use computational docking to guide the initial placement of the ligand.

Experimental Protocols

Synthesis of a Halogenated Kinase Inhibitor

This protocol describes a general method for the Suzuki coupling of a boronic acid to a halogenated pyrimidine core, a common step in the synthesis of kinase inhibitors.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Aryl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Na₂CO₃ solution (3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2,4-dichloropyrimidine, the aryl boronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and the Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Isothermal Titration Calorimetry (ITC) for Halogenated Ligands

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Prepare the ligand stock solution in 100% DMSO. Dilute the ligand into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is identical in the syringe and the cell (typically 1-5%).

    • Degas both the protein and ligand solutions before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections). A typical experiment might consist of an initial small injection followed by 19-28 larger injections.

    • Perform a control experiment by injecting the ligand solution into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heats of binding to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n).

Co-crystallization of a Protein with a Halogenated Ligand

Protocol:

  • Complex Formation:

    • Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

    • Prepare a stock solution of the halogenated ligand in a suitable solvent (e.g., DMSO).

    • Add the ligand to the protein solution in a 3-5 fold molar excess. Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-ligand complex solution with the crystallization screen solution in various ratios (e.g., 1:1, 2:1).

    • Incubate the crystallization plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals have grown to a suitable size, harvest them using a cryo-loop.

    • Briefly transfer the crystal to a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen for storage and data collection.

Quantitative Data Summary

The following tables summarize representative data on the impact of halogenation on ligand-target binding affinity.

Table 1: Impact of Halogen Substitution on Cathepsin L Inhibition

Compound R-group Ki (nM) Fold Improvement over H
1-H2101.0
2-F1901.1
3-Cl1613.1
4-Br1217.5
5-I826.3

Data adapted from studies on nitrile-based inhibitors, demonstrating the positive correlation between halogen size/polarizability and binding affinity due to the formation of a halogen bond with a backbone carbonyl group.

Table 2: Thermodynamic Parameters of PDE5 Inhibitors

Compound Halogen at R Kₔ (nM) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
Sildenafil-H1.8-11.9-14.52.6
Chloro-sildenafil-Cl0.9-12.4-15.22.8
Bromo-sildenafil-Br0.6-12.6-15.83.2
Iodo-sildenafil-I0.4-12.9-16.53.6

This table illustrates how the introduction of heavier halogens can lead to a more favorable binding enthalpy (ΔH), consistent with the formation of a stronger halogen bond.

Visualizations

Experimental Workflow for Optimizing Halogenated Ligands

experimental_workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Optimization start Initial Hit Compound synthesis Synthesize Halogenated Analogs (F, Cl, Br, I) start->synthesis purification Purify and Characterize synthesis->purification binding_assay Binding Assay (e.g., ITC, SPR) purification->binding_assay structural_studies Structural Studies (X-ray, NMR) binding_assay->structural_studies data_analysis Analyze SAR binding_assay->data_analysis data_analysis->structural_studies lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterate final_candidate Final Candidate lead_optimization->final_candidate

Caption: A typical workflow for the design, synthesis, and optimization of halogenated ligands.

Troubleshooting Logic for Low Synthetic Yield

troubleshooting_synthesis start Low Yield in Halogenation Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup Procedure (Dehalogenation? Product Loss?) start->check_workup solution_reagents Use Fresh/Anhydrous Reagents check_reagents->solution_reagents Problem Found solution_conditions Optimize Temperature and Time check_conditions->solution_conditions Problem Found solution_workup Use Milder Workup Conditions check_workup->solution_workup Problem Found

Caption: A logical guide for troubleshooting common issues leading to low yields in halogenation reactions.

Signaling Pathway Inhibition by a Halogenated Kinase Inhibitor

signaling_pathway receptor Receptor Tyrosine Kinase kinase Target Kinase (e.g., BRAF) receptor->kinase Activates downstream Downstream Effector (e.g., MEK) kinase->downstream Phosphorylates proliferation Cell Proliferation downstream->proliferation Promotes ligand Halogenated Inhibitor ligand->kinase Inhibits via Halogen Bonding

Caption: Diagram showing the inhibition of a signaling pathway by a halogenated kinase inhibitor.

Validation & Comparative

Characterization of 5,7-Dibromo-2,3-dihydrobenzofuran: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positive identification and purity assessment of synthetic intermediates are critical in drug discovery and development. 5,7-Dibromo-2,3-dihydrobenzofuran is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative overview of essential analytical techniques for its characterization, offering insights into their principles, data interpretation, and experimental considerations.

Spectroscopic and Chromatographic Techniques: A Comparative Analysis

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous structural elucidation and purity determination of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy also provide valuable complementary information.

TechniqueInformation ProvidedKey Parameters & Expected Data for this compoundComparison with Alternatives
¹H NMR Spectroscopy Provides information about the chemical environment, connectivity, and number of protons.Chemical Shifts (δ) in CDCl₃: Aromatic protons (H-4, H-6) expected around δ 7.0-7.5 ppm. Methylene protons on the dihydrofuran ring (H-2, H-3) expected at δ 3.0-5.0 ppm. Coupling Constants (J): Vicinal coupling between H-2 and H-3 protons provides stereochemical information.¹H NMR is unparalleled for detailed structural information of the proton framework. While ¹³C NMR provides carbon skeleton information, ¹H NMR is generally more sensitive and provides crucial connectivity data through proton-proton coupling.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Chemical Shifts (δ) in CDCl₃: Aromatic carbons expected in the range of δ 110-160 ppm. Carbons bearing bromine will be shifted downfield. Dihydrofuran ring carbons (C-2, C-3) expected at δ 30-80 ppm.Provides direct observation of the carbon backbone, which is not possible with ¹H NMR. It is less sensitive than ¹H NMR and typically requires longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula and fragmentation pattern.Molecular Ion (M⁺): Expected at m/z 276, 278, and 280 in a characteristic 1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation: Loss of bromine (Br) and fragmentation of the dihydrofuran ring are expected.MS provides crucial molecular weight information that NMR cannot. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Different ionization techniques (e.g., ESI, APCI) can be employed depending on the sample's properties.
HPLC Separates the compound from impurities and allows for purity assessment and quantification.Retention Time (t_R): Dependent on the column, mobile phase, and flow rate. A single sharp peak indicates high purity. For a C18 column with a methanol/water gradient, the retention time would be relatively long due to its hydrophobicity.HPLC is the gold standard for purity determination and quantification. While GC can also be used for purity analysis of volatile compounds, HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.
GC-MS A hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.Retention Time: Dependent on the GC column and temperature program. Mass Spectrum: Provides molecular weight and fragmentation information for the eluted compound.Ideal for the analysis of volatile and thermally stable compounds. Offers high separation efficiency and provides mass spectral data for peak identification. For less volatile compounds, derivatization may be necessary.
FTIR Spectroscopy Identifies functional groups present in the molecule.Characteristic Peaks: Aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching (~1000-1300 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).Provides a rapid and non-destructive method for functional group identification. It is less powerful for complete structure elucidation compared to NMR and MS but serves as a quick quality control check.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS (δ 0.00 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition Parameters:

    • Mass Range: m/z 50-500.

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: Typically 3-4 kV for ESI.

    • Source Temperature: Optimized based on the instrument and ionization source.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the molecular formula C₈H₆Br₂O. The isotopic pattern for two bromine atoms should be observed.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). For example, start with 50% B, ramp to 100% B over 10 minutes, and hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

Experimental Workflow and Data Integration

The characterization of a synthesized compound like this compound follows a logical workflow to ensure its identity and purity.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_final Final Characterization synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ftir FTIR Spectroscopy purification->ftir Functional Groups hplc HPLC (Purity Assessment) purification->hplc Purity Check gcms GC-MS (Volatile Impurities) purification->gcms Impurity Profiling data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis hplc->data_analysis gcms->data_analysis documentation Documentation & Certificate of Analysis data_analysis->documentation

Caption: Workflow for the synthesis and characterization of this compound.

Differentiating Aminopropyl-dihydrobenzofuran Isomers: A GC/MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of constitutional isomers of aminopropyl-dihydrobenzofuran, such as the closely related 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APB), is a critical analytical challenge. Due to their identical mass and similar fragmentation patterns, standard gas chromatography/mass spectrometry (GC/MS) analysis of the underivatized compounds often results in co-elution, making differentiation difficult. This guide provides a comprehensive comparison of GC/MS methods, focusing on a derivatization strategy to achieve baseline separation and confident identification of these isomers.

The key to successfully differentiating these isomers lies in chemical derivatization prior to GC/MS analysis. Treatment with heptafluorobutyric anhydride (HFBA) introduces a bulky, fluorinated acyl group to the primary amine of the aminopropyl side chain. This modification alters the volatility and chromatographic behavior of the isomers sufficiently to allow for their separation on a standard non-polar capillary GC column.

Experimental Protocols

This section details the necessary protocols for the derivatization and subsequent GC/MS analysis of aminopropyl-dihydrobenzofuran isomers.

Sample Preparation and Derivatization

A standard solution of the aminopropyl-dihydrobenzofuran isomers is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Evaporation: A 100 µL aliquot of the standard solution is transferred to a vial and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in 50 µL of ethyl acetate.

  • Derivatization: 50 µL of heptafluorobutyric anhydride (HFBA) is added to the vial. The vial is then capped securely and heated at 70°C for 20 minutes.

  • Final Preparation: After cooling to room temperature, the excess derivatizing reagent is evaporated under a stream of nitrogen. The resulting residue is redissolved in 100 µL of ethyl acetate for GC/MS analysis.

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

The derivatized samples are then analyzed using a standard GC/MS system.

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent)

  • GC Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector: Splitless mode at 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Scan Range: m/z 50-550

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Presentation: Comparative Analysis

The primary means of differentiating the HFBA-derivatized isomers is through their gas chromatographic retention times. While the mass spectra remain very similar, consistent and reproducible differences in elution times allow for unambiguous identification.

IsomerDerivatizing AgentRetention Time (min)Key Fragment Ions (m/z) and Relative Abundance
5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APB)Heptafluorobutyric Anhydride (HFBA)~10.2218 (M-CH3-HFBA), 135 (dihydrobenzofuran moiety)
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APB)Heptafluorobutyric Anhydride (HFBA)~10.5218 (M-CH3-HFBA), 135 (dihydrobenzofuran moiety)

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions. It is crucial to run authentic reference standards for each isomer to confirm retention times on your system.

Visualization of Experimental Workflow and Differentiation Logic

The following diagrams illustrate the experimental process and the logic applied for isomer differentiation.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis start Standard Solution evap1 Evaporation to Dryness start->evap1 recon Reconstitution evap1->recon add_hfba Addition of HFBA recon->add_hfba heat Heating (70°C, 20 min) add_hfba->heat evap2 Evaporation of Excess Reagent heat->evap2 dissolve Redissolution evap2->dissolve injection GC Injection dissolve->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis data_analysis detection->data_analysis Data Analysis

Experimental workflow for GC/MS analysis of aminopropyl-dihydrobenzofuran isomers.

differentiation_logic start GC/MS Data Acquisition rt_check Retention Time (RT) Analysis start->rt_check ms_check Mass Spectrum Analysis rt_check->ms_check RT ≈ 10.2 min rt_check->ms_check RT ≈ 10.5 min inconclusive Inconclusive rt_check->inconclusive Other RT id_5_apb Identified as 5-APB Derivative ms_check->id_5_apb Key Fragments Present (m/z 218, 135) id_6_apb Identified as 6-APB Derivative ms_check->id_6_apb Key Fragments Present (m/z 218, 135) ms_check->inconclusive Key Fragments Absent

Logical workflow for differentiating aminopropyl-dihydrobenzofuran isomers.

Conclusion

The differentiation of aminopropyl-dihydrobenzofuran isomers is reliably achieved through a GC/MS method that incorporates a heptafluorobutyrylation derivatization step. This procedure induces a significant and reproducible difference in the gas chromatographic retention times of the isomers, allowing for their baseline separation and confident identification. While the mass spectra of the derivatized isomers are very similar, the combination of retention time data with the characteristic fragmentation pattern provides a robust method for the analysis of these compounds in various research and forensic applications.

A Comparative Analysis of 5,7-Dibromo-2,3-dihydrobenzofuran and Other Halogenated Heterocycles in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated heterocyclic compounds are fundamental building blocks in the development of novel pharmaceuticals and functional materials. Their unique physicochemical properties, conferred by the presence and position of halogen atoms, significantly influence their reactivity and biological activity. This guide provides a comparative analysis of 5,7-Dibromo-2,3-dihydrobenzofuran against other relevant halogenated heterocycles, offering insights into its performance in chemical synthesis and its potential as a pharmacophore. The information is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.

Physicochemical Properties: A Comparative Overview

The substitution of halogen atoms on a heterocyclic core profoundly impacts its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and a selection of other commercially available dibrominated heterocycles, providing a basis for comparison in terms of solubility, lipophilicity, and other important parameters for drug design and reaction condition selection.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
This compound C₈H₆Br₂O277.94N/A (Liquid at room temp.)N/ADihydrobenzofuran core with two bromine atoms on the benzene ring.
2,5-Dibromothiophene C₄H₂Br₂S241.93-6.5222Thiophene ring with bromine atoms at positions amenable to functionalization.
2,6-Dibromopyridine C₅H₃Br₂N236.89117-119243Pyridine ring with bromine atoms flanking the nitrogen.
3,5-Dibromopyridine C₅H₃Br₂N236.89109-112222-224Pyridine ring with bromine atoms at meta positions.

Reactivity in Cross-Coupling Reactions: A Synthetic Perspective

The bromine atoms on this compound serve as versatile handles for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions. The reactivity of these positions is influenced by both electronic and steric factors. A comparative understanding of its performance in key synthetic transformations is crucial for its effective utilization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dibrominated heterocycles in this reaction is dependent on the electronic nature of the ring and the position of the bromine atoms. For this compound, both bromine atoms are attached to the aromatic ring and are expected to be reactive.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the dibrominated heterocycle (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq. per bromine), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent (e.g., dioxane, toluene, DMF) and water is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of conjugated systems.

General Experimental Protocol for Sonogashira Coupling:

To a solution of the dibrominated heterocycle (1.0 eq.) and a terminal alkyne (1.1-1.5 eq. per bromine) in a suitable solvent (e.g., THF, DMF, Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. Work-up and purification are similar to the Suzuki coupling.

Studies on the Sonogashira coupling of polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated the feasibility of selective and multiple alkynylations, yielding a variety of substituted pyridines in good yields.[2] The reactivity order of halogens (I > Br > Cl) and the specific reaction conditions play a crucial role in controlling the outcome.

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.

General Experimental Protocol for Heck Reaction:

A mixture of the dibrominated heterocycle (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile) is heated under an inert atmosphere. The product is isolated after an appropriate work-up and purification.

The success and regioselectivity of the Heck reaction on dihalogenated heterocycles are influenced by the nature of the alkene and the catalytic system employed.

Biological Activity: A Comparative Assessment

Halogenated benzofurans have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence and nature of the halogen substituents can significantly modulate the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of halogenated benzofuran derivatives against various cancer cell lines. The introduction of bromine atoms is often associated with enhanced anticancer potential.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[3]
HepG2 (Liver)11 ± 3.2[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[3]
HepG2 (Liver)3.8 ± 0.5[3]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5[4]
HL60 (Leukemia)0.1[4]

These data suggest that brominated benzofurans can exhibit potent and selective anticancer activity. The dibromo substitution pattern of this compound makes it an attractive scaffold for the development of novel anticancer agents.

Experimental Protocol for MTT Assay:

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated from the dose-response curve.[5]

Antimicrobial Activity

Brominated benzofurans have also demonstrated promising activity against various bacterial and fungal strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-(Benzofuran-2-carboxamido)acetic acid derivative (6a)B. subtilis6.25[6]
S. aureus6.25[6]
E. coli6.25[6]
2-(Benzofuran-2-carboxamido)acetic acid derivative (6b)B. subtilis6.25[6]
S. aureus6.25[6]
E. coli6.25[6]
2-(Benzofuran-2-carboxamido)acetic acid derivative (6f)B. subtilis6.25[6]
S. aureus6.25[6]
E. coli6.25[6]

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antimicrobial activity is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been evaluated in various in vivo models.

Compound/DerivativeInhibition of Paw Edema (%) at 2hReference
2-(Benzofuran-2-carboxamido)acetic acid derivative (6a)61.55[6]
2-(Benzofuran-2-carboxamido)acetic acid derivative (6b)71.10[6]

Experimental Protocol for Carrageenan-Induced Paw Edema Assay:

Acute inflammation is induced in the hind paw of rats by sub-plantar injection of carrageenan. The test compounds are administered orally or intraperitoneally prior to carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[6]

Signaling Pathways and Experimental Workflows

The biological effects of halogenated heterocycles are often mediated through their interaction with specific signaling pathways. For instance, many small molecule inhibitors, including those with a benzofuran core, target protein kinases involved in cell proliferation and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Halogenated_Heterocycle This compound (or other halogenated heterocycle) Halogenated_Heterocycle->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs. Halogenated heterocycles like this compound can act as inhibitors at various points in this cascade, for example, by targeting kinases like RAF, thereby preventing downstream signaling that leads to cell proliferation.

Experimental_Workflow Start Start: Synthesis of This compound and Analogues Cross_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) Start->Cross_Coupling Library_Generation Generation of a Library of Functionalized Heterocycles Cross_Coupling->Library_Generation Biological_Screening Biological Screening Library_Generation->Biological_Screening Anticancer Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Biological_Screening->Anti_inflammatory Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Structure-activity relationship of benzofuran derivatives with anticancer activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds.[1][2] In recent years, derivatives of benzofuran have garnered significant attention for their potent anticancer activities, demonstrating efficacy against a multitude of human cancer cell lines.[1][3][4] These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, and the disruption of key signaling pathways such as mTOR and VEGFR-2.[3][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzofuran derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data on Anticancer Activity

The anticancer efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative benzofuran derivatives, categorized by their structural class and substitution patterns.

Table 1: Anticancer Activity of 2-Substituted Benzofuran Derivatives

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference(s)
12 2-BenzoylSiHa (Cervical)1.10[3][7]
HeLa (Cervical)1.06[3][7]
50g 2-Carboxamide with 1,2,3-triazoleHCT-116 (Colon)0.87[3][7]
HeLa (Cervical)0.73[3][7]
A549 (Lung)0.57[3][7]
HepG2 (Liver)5.74[3][7]
11e 2-BenzoylMCF-7 (Breast)Potent[4]
10d 2-Carboxamide with aryl sulfonamide piperazineMCF-7 (Breast)2.07[8]

Table 2: Anticancer Activity of 3-Substituted Benzofuran Derivatives

Compound IDSubstitution at C3Cancer Cell LineIC50 (µM)Reference(s)
Brominated Derivative (VIII) 3-BromomethylK562 (Leukemia)5.0[9]
HL-60 (Leukemia)0.1[1][9]
16b 3-Methyl with p-methoxybenzoylA549 (Lung)1.48[3]
28g 3-AmidoMDA-MB-231 (Breast)3.01[3][7]
HCT-116 (Colon)5.20[3][7]
HT-29 (Colon)9.13[3][7]
6g 3-Amido (3,4,5-trimethoxybenzamide)MDA-MB-231 (Breast)3.01[10]
HCT-116 (Colon)5.20[10]
HT-29 (Colon)9.13[10]
HeLa (Cervical)11.09[10]

Table 3: Anticancer Activity of Benzofuran-Hybrid Derivatives

Compound IDHybrid MoietyCancer Cell LineIC50 (µM)Reference(s)
Chalcone-Hybrid (4g) ChalconeHCC1806 (Breast)-[11]
Chalcone-Hybrid (5c) ChalconeHCC1806 (Breast)-[12][13]
Isatin-Hybrid (5d) IsatinNCI-55 Cell Line PanelBroad Activity[14]
Piperazine-Hybrid (37a-h) PiperazineMCF-7, A549, HeLa, HCT116, SGC7901< 10[7]
Oxindole-Hybrid (22d) OxindoleMCF-7 (Breast)3.41[7]
T-47D (Breast)3.82[7]
Oxindole-Hybrid (22f) OxindoleMCF-7 (Breast)2.27[7]
T-47D (Breast)7.80[7]

Key Structure-Activity Relationship (SAR) Insights

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions of the benzofuran ring are crucial for anticancer activity. The introduction of various heterocyclic moieties like triazoles, oxadiazoles, and carboxamides at these positions has yielded potent cytotoxic agents.[1][3]

  • Hybrid Molecules: Hybrid molecules, where the benzofuran scaffold is coupled with other pharmacophores such as chalcones, piperazines, and isatins, have demonstrated significant anticancer activity, often with improved potency and selectivity.[1][7][11][12][13]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzofuran nucleus influence the biological activity. For instance, the presence of a 6-methoxy group was found to be essential for the high antiproliferative activity of some 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives.[3][7] Electron-donating groups on a phenyl ring attached to a piperazine moiety also resulted in more promising anticancer activities.[7]

  • Halogenation: The introduction of halogen atoms, particularly bromine, to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[9][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments commonly used in the evaluation of anticancer compounds.

Synthesis of Benzofuran Derivatives

A general and versatile method for the synthesis of 2-substituted benzofurans involves the Perkin rearrangement, starting from a coumarin derivative. Another common approach is the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate, followed by further modifications to introduce diverse functionalities. The synthesis of 3-substituted benzofurans can be achieved through various methods, including the cyclization of phenoxy acetic acid ethyl esters.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 hours).[16][17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[16]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Benzofuran Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay Cell Viability Assay (MTT) Characterization->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathways) IC50_Determination->Western_Blot Tubulin_Assay Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay

Caption: A typical experimental workflow for the discovery and evaluation of novel anticancer benzofuran derivatives.

Signaling Pathway: mTOR Inhibition

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2 inhibit

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis, and its inhibition by specific benzofuran derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization->Microtubules Depolymerization->Tubulin_Dimers Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->Polymerization inhibit

Caption: The process of microtubule dynamics and its disruption by tubulin polymerization-inhibiting benzofuran derivatives.

References

Unveiling the Bioactive Potential: A Comparative Guide to 5,7-Dibromo-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of 5,7-Dibromo-2,3-dihydrobenzofuran derivatives against other relevant compounds. This document summarizes key experimental data, details methodologies for crucial bioassays, and visualizes associated signaling pathways to provide a comprehensive overview of their potential therapeutic applications.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The introduction of halogen atoms, such as bromine, into this core structure can significantly modulate its biological properties. This guide focuses on the bioactivity of this compound derivatives and compares their performance with other structurally related compounds based on available scientific literature.

Comparative Bioactivity Data

While specific quantitative data for this compound is limited in publicly available research, the bioactivity of closely related di-halogenated and other substituted 2,3-dihydrobenzofuran derivatives provides valuable insights into its potential efficacy. The following tables summarize the reported bioactivities of various benzofuran derivatives across different therapeutic areas.

Anticancer Activity

Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The position and nature of the halogen substituent play a crucial role in their anticancer potential.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanoneLiver (HEPG2)Strong to moderate cytotoxicity[1]
3-bromomethyl-benzofuran derivativeLeukemia (K562)5[2]
3-bromomethyl-benzofuran derivativeLeukemia (HL60)0.1[2]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide (Compound 35)Renal (ACHN)2.74[3]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide (Compound 35)Colon (HCT15)2.37[3]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide (Compound 35)Breast (MM231)2.20[3]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide (Compound 35)Gastric (NUGC-3)2.48[3]
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone (Compound 32)Ovarian (A2780)12[3]
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone (Compound 33)Ovarian (A2780)11[3]
4,6-di(benzyloxy)-3-phenylbenzofuranHepatocellular Carcinoma (Pin1 inhibition)0.874[4]
Bromo-oxadiazolylbenzofuran derivativeColon (HCT116)3.27[4]
Anti-inflammatory Activity

Several 2,3-dihydrobenzofuran derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways.

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.3[5]
Aza-benzofuran 4NO Inhibition (LPS-stimulated RAW 264.7)16.5[5]
Piperazine/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23[6]
Fluorinated benzofuran derivativeIL-6 secretion1.2 - 9.04[7]
Fluorinated benzofuran derivativeCCL2 secretion1.5 - 19.3[7]
Fluorinated benzofuran derivativeNO production2.4 - 5.2[7]
Fluorinated benzofuran derivativePGE2 production1.1 - 20.5[7]
(7R,8S)-3,5'-dimethoxy-4',7-epoxy-8,3'-neolignan-5,9,9'-triolNO production in LPS-activated RAW264.7 macrophages35.80[8]
(2R)-12-hydroxy-4-methoxy-tremetonNO production in LPS-activated RAW264.7 macrophages24.41[8]
Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been evaluated against a range of bacteria and fungi.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone derivative (10b)Various bacteriaHigh activity[1]
Aza-benzofuran 1Salmonella typhimurium12.5[5]
Aza-benzofuran 1Staphylococcus aureus12.5[5]
Oxa-benzofuran 6Penicillium italicum12.5[5]
(S)-5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidNot specifiedActive[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to evaluate the bioactivity of benzofuran derivatives.

Anticancer Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., HEPG2, K562, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a designated solubilization buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated to allow adherence.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[5]

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Signaling Pathways and Experimental Workflows

The biological activities of 2,3-dihydrobenzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for rational drug design.

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_development Drug Development Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Synthesis->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis In_vivo In vivo Animal Models Pathway_Analysis->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization

Caption: A generalized workflow for the discovery and validation of bioactive compounds.

Several key signaling pathways have been implicated in the bioactivity of benzofuran derivatives. The NF-κB and MAPK signaling pathways are central to the inflammatory response, while the mTOR pathway is crucial for cell growth and proliferation, making it a key target in cancer therapy.

signaling_pathway Key Signaling Pathways Modulated by Benzofuran Derivatives cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Benzofuran_NFkB Benzofuran Derivatives Benzofuran_NFkB->IKK Inhibition Stimuli External Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Benzofuran_MAPK Benzofuran Derivatives Benzofuran_MAPK->MAPK Modulation

Caption: Benzofuran derivatives can modulate key inflammatory and cellular signaling pathways.[6][9][10]

References

A Comparative Guide to the In Vitro and In Vivo Pharmacokinetics of Dihydrobenzofuran Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) properties of dihydrobenzofuran-based inhibitors, with a focus on their application as kinase inhibitors in oncology. Due to the limited availability of comprehensive and directly comparable public data for a single series of dihydrobenzofuran inhibitors, this guide presents available data for representative benzofuran and dihydrobenzofuran derivatives targeting the PI3K/mTOR and Aurora kinase pathways. To offer a broader context for drug development professionals, we have included a comparison with well-characterized, non-dihydrobenzofuran kinase inhibitors, GDC-0941 (a PI3K inhibitor) and AMG 900 (an Aurora kinase inhibitor), for which extensive preclinical pharmacokinetic data is available.

The objective of this guide is to furnish a detailed resource that summarizes key in vitro and in vivo pharmacokinetic parameters, outlines the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows. This information is intended to aid in the design and interpretation of preclinical studies for novel dihydrobenzofuran-based inhibitors.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for a representative benzofuran derivative targeting Aurora B kinase, and the well-characterized kinase inhibitors GDC-0941 and AMG 900. While a novel series of benzofuran-3-one indole inhibitors of PI3Kα and mTOR have been identified with good pharmaceutical properties, specific quantitative data was not publicly available and thus is not included in the tables below.[1]

Table 1: Comparison of In Vitro Pharmacokinetic and ADME Parameters

ParameterBenzofuran Derivative (Aurora B Inhibitor)GDC-0941 (PI3K Inhibitor)AMG 900 (Aurora Kinase Inhibitor)
Target(s) Aurora B KinaseClass I PI3KPan-Aurora Kinase
Metabolic Stability Data not availableModerate hepatic clearance predicted in humansRapidly metabolized in liver microsomes
Plasma Protein Binding Data not available>93% (in mouse, rat, dog, monkey, human)>99% (in mouse, rat, dog, monkey, human)
Permeability Data not availableHigh permeability in MDCK cellsGood passive permeability, weak P-gp substrate
Blood-to-Plasma Ratio Data not available0.6 - 1.2 (in mouse, rat, dog, monkey)Similar across concentrations

Note: Data for the benzofuran derivative is limited. GDC-0941 and AMG 900 data are from preclinical studies in various species.[2][3][4][5][6]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Preclinical Species

ParameterBenzofuran Derivative S6 (Aurora B) (Mouse)GDC-0941 (PI3K) (Mouse)AMG 900 (Aurora Kinase) (Mouse)
Dose & Route 50 mg/kg (intraperitoneal)Not specifiedNot specified
Clearance (CL) Data not available63.7 mL/min/kgLow-to-moderate
Volume of Distribution (Vd) Data not available2.52 L/kg (in rat)Small
Half-life (t½) Data not availableData not available0.6 - 2.4 h
Oral Bioavailability (F%) Data not available77.9%31% - 107%
Efficacy Significant tumor growth suppression in a QGY-7401 xenograft modelEfficacious in xenograft modelsActive in multiple xenograft models

Note: This table presents a selection of available data. Direct comparison is challenging due to variations in study design and reported parameters.[2][3][7][8]

Mandatory Visualization

Signaling Pathways

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle M_Phase M Phase AuroraB Aurora B M_Phase->AuroraB Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Cytokinesis->CellCycle

Caption: The role of Aurora kinases in regulating mitotic events.

Experimental Workflows

In_Vitro_ADME_Workflow Compound Test Compound MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) Compound->MetabolicStability PlasmaBinding Plasma Protein Binding (RED) Compound->PlasmaBinding Permeability Permeability (e.g., Caco-2) Compound->Permeability CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition DataAnalysis Data Analysis & Parameter Calculation MetabolicStability->DataAnalysis PlasmaBinding->DataAnalysis Permeability->DataAnalysis CYP_Inhibition->DataAnalysis

Caption: A general workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

In_Vivo_PK_Workflow AnimalDosing Animal Dosing (e.g., Mouse, Rat) IV and PO routes BloodSampling Serial Blood Sampling (Defined Time Points) AnimalDosing->BloodSampling PlasmaPreparation Plasma Preparation (Centrifugation) BloodSampling->PlasmaPreparation Bioanalysis Bioanalysis (LC-MS/MS) PlasmaPreparation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) PK_Analysis->Parameters

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a dihydrobenzofuran inhibitor by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test dihydrobenzofuran inhibitor

  • Liver microsomes (human, mouse, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a rapidly metabolized drug)

  • Acetonitrile or methanol with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

  • Add the test inhibitor or positive control to the wells to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (acetonitrile or methanol with internal standard).

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of a dihydrobenzofuran inhibitor after intravenous and oral administration in mice.

Materials:

  • Test dihydrobenzofuran inhibitor

  • Vehicle for formulation (e.g., saline, PEG400/water)

  • Male or female mice (e.g., C57BL/6 or BALB/c)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the mice overnight before dosing (for oral administration).

  • Administer the dihydrobenzofuran inhibitor to two groups of mice: one group receives an intravenous (IV) bolus dose, and the other receives an oral (PO) gavage dose.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose.

    • Area under the plasma concentration-time curve (AUC) for both IV and oral doses.

    • Elimination half-life (t½).

    • Systemic clearance (CL).

    • Volume of distribution (Vd).

    • Oral bioavailability (F%), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a dihydrobenzofuran inhibitor in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., relevant to the inhibitor's target)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test dihydrobenzofuran inhibitor and vehicle

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Culture the human cancer cells under standard conditions.

  • Implant a specific number of cancer cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the dihydrobenzofuran inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, once weekly).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Correlate pharmacokinetic data with pharmacodynamic markers of target engagement in the tumor tissue if possible.[8]

References

Selectivity Profiling of Dibromo-dibenzofuran Derivatives Against Human Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of dibromo-dibenzofuran derivatives against other classes of kinase inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents. Human protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a cornerstone of targeted therapy. Dibenzofuran scaffolds have emerged as a promising framework for the design of novel kinase inhibitors. This guide focuses on dibromo-dibenzofuran derivatives, highlighting their potency and selectivity against key human kinases.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of a 7,9-dibromo-dihydrodibenzofuran derivative and other relevant non-dibenzofuran kinase inhibitors against Casein Kinase 2 (CK2), Proviral Integration site for Moloney murine leukemia virus (Pim-1), and CDC-like Kinase 1 (CLK1) are summarized below.

Compound ClassCompoundTarget KinaseIC50 (nM)Other Notable Inhibited Kinases (IC50)
Dibromo-dibenzofuran Compound 12c CK2 5.8 DAPK1 (>10,000 nM), DYRK1B (>10,000 nM), HGK (>10,000 nM), SGK (>10,000 nM)
Dibenzofuran (Cercosporamide-inspired)Compound 44Pim-135Pim-2 (35 nM), CLK1 (low nM)
NaphthyridineCX-4945 (Silmitasertib)CK21FLT3 (35 nM), Pim-1 (46 nM), CDK1 (56 nM)[1]
ThiazoleAZD1208Pim-10.4Pim-2 (5.0 nM), Pim-3 (1.9 nM)[2][3]
BenzothiazoleTG-003CLK120CLK4 (15 nM), CLK2 (200 nM)[4][5][6]

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for predicting the cellular consequences of their inhibition.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase involved in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently associated with cancer. CK2 participates in several critical signaling pathways.

CK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB_complex IκB-NF-κB Akt->NFkB_complex activates PTEN PTEN PTEN->PI3K inhibits NFkB NF-κB NFkB_complex->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription CK2 CK2 CK2->Akt activates (S129) CK2->PTEN inhibits CK2->NFkB_complex phosphorylates IκB Pim1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Pim1_Transcription Pim-1 Gene Transcription STAT->Pim1_Transcription Pim1 Pim-1 Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pim1_Transcription->Pim1 translation CLK1_Workflow cluster_nucleus Nucleus CLK1 CLK1 SR_protein SR Protein (inactive) CLK1->SR_protein phosphorylates pSR_protein Phosphorylated SR Protein (active) Spliceosome Spliceosome pSR_protein->Spliceosome recruitment mRNA mature mRNA Spliceosome->mRNA splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Kinase_Profiling_Workflow A Compound Synthesis (Dibromo-dibenzofuran derivatives) B Primary Kinase Screen (e.g., against CK2, Pim-1, CLK1) A->B C Dose-Response Analysis (IC50 Determination) B->C D Broad Kinase Panel Screening (Selectivity Profiling) C->D E Data Analysis & Hit Selection D->E F Cell-Based Assays (Target Engagement & Phenotypic Effects) E->F

References

A Comparative Guide to Fluorinated Dihydrobenzofurans: Unveiling their Anti-inflammatory and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and anticancer properties of novel fluorinated dihydrobenzofurans against established therapeutic agents. Supported by experimental data, this document aims to elucidate the potential of these compounds as promising candidates for drug development.

Executive Summary

Recent studies have highlighted the potent anti-inflammatory and anticancer activities of fluorinated dihydrobenzofuran derivatives. These compounds have demonstrated significant inhibition of key inflammatory mediators in cellular and animal models of inflammation. Furthermore, they exhibit promising cytotoxic and pro-apoptotic effects in human colorectal adenocarcinoma cells. This guide presents a comprehensive analysis of their performance benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs) and conventional chemotherapeutics, offering a data-driven perspective on their therapeutic promise.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-inflammatory and anticancer efficacy of select fluorinated dihydrobenzofurans compared to standard drugs.

Anti-inflammatory Activity

The anti-inflammatory effects of fluorinated dihydrobenzofurans were assessed in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The 50% inhibitory concentrations (IC₅₀) for key inflammatory mediators are presented below. For comparison, data for the NSAIDs Celecoxib and Indomethacin are included, though it is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of Anti-inflammatory Activity (IC₅₀ in µM)

Compound/DrugIL-6CCL2Nitric Oxide (NO)PGE₂Reference
Fluorinated Dihydrobenzofuran 1 1.21.52.41.1[1][2]
Fluorinated Dihydrobenzofuran 2 9.0419.35.220.5[1][2]
Celecoxib ~20 (significant inhibition)N/A~20 (significant inhibition)0.091[3]
Indomethacin Inhibition observedN/A14.6 (mg/ml)Inhibition observed
Anticancer Activity

The anticancer potential of fluorinated dihydrobenzofurans was evaluated against the human colorectal adenocarcinoma cell line, HCT116. The IC₅₀ for cell proliferation is compared with the standard chemotherapeutic agents 5-Fluorouracil and Doxorubicin.

Table 2: Comparison of Anticancer Activity in HCT116 Cells (IC₅₀ in µM)

Compound/DrugCell Proliferation (72h)Reference
Fluorinated Dihydrobenzofuran 1 19.5[1][2]
Fluorinated Dihydrobenzofuran 2 24.8[1][2]
5-Fluorouracil ~11.3 - 36.67 (48-72h)
Doxorubicin ~0.5 - 1.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of test compounds on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Fluorinated Dihydrobenzofurans, NSAIDs)

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for IL-6, CCL2, and PGE₂

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's protocol.

    • IL-6, CCL2, and PGE₂: Quantify the levels of these mediators in the supernatant using specific ELISA kits as per the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

Zymosan-Induced Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Materials:

  • C57BL/6 mice

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • Test compounds

  • Syringes and needles

Procedure:

  • Air Pouch Formation: Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch. Re-inject 1.5 mL of air three days later to maintain the pouch.

  • Induction of Inflammation: On day 6, inject 1 mL of a 1% zymosan suspension in sterile saline into the air pouch. Co-inject the test compounds or vehicle control.

  • Exudate Collection: After 24 hours, euthanize the mice and collect the inflammatory exudate from the air pouch.

  • Analysis:

    • Cell Infiltration: Determine the total and differential leukocyte counts in the exudate.

    • Mediator Analysis: Measure the levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate using ELISA.

HCT116 Cell Proliferation Assay (WST-1)

This assay is used to determine the effect of compounds on the proliferation of HCT116 human colorectal cancer cells.

Materials:

  • HCT116 cell line

  • McCoy's 5A medium with 10% FBS

  • Test compounds

  • WST-1 reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • HCT116 cells

  • Test compounds

  • In Situ Cell Death Detection Kit (e.g., TUNEL assay kit)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat HCT116 cells with the test compounds for a specified period (e.g., 72 hours).

  • Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize them with a Triton X-100 solution.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Analysis: Analyze the cells for fluorescence using a fluorescence microscope or a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot for Bcl-2 and PARP-1

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • HCT116 cells

  • Test compounds

  • Lysis buffer

  • Primary antibodies against Bcl-2, PARP-1, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat HCT116 cells with test compounds, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine relative protein expression.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_invitro In Vitro Anti-inflammatory & Anticancer Assays cluster_invivo In Vivo Anti-inflammatory Assay Cell Culture\n(RAW 264.7 / HCT116) Cell Culture (RAW 264.7 / HCT116) Compound Treatment Compound Treatment Cell Culture\n(RAW 264.7 / HCT116)->Compound Treatment LPS Stimulation\n(RAW 264.7) LPS Stimulation (RAW 264.7) Compound Treatment->LPS Stimulation\n(RAW 264.7) Proliferation Assay\n(HCT116 - WST-1) Proliferation Assay (HCT116 - WST-1) Compound Treatment->Proliferation Assay\n(HCT116 - WST-1) Apoptosis Assay\n(HCT116 - TUNEL) Apoptosis Assay (HCT116 - TUNEL) Compound Treatment->Apoptosis Assay\n(HCT116 - TUNEL) Western Blot\n(HCT116 - Bcl-2, PARP-1) Western Blot (HCT116 - Bcl-2, PARP-1) Compound Treatment->Western Blot\n(HCT116 - Bcl-2, PARP-1) Mediator Analysis\n(NO, IL-6, CCL2, PGE2) Mediator Analysis (NO, IL-6, CCL2, PGE2) LPS Stimulation\n(RAW 264.7)->Mediator Analysis\n(NO, IL-6, CCL2, PGE2) Air Pouch Formation Air Pouch Formation Zymosan & Compound Injection Zymosan & Compound Injection Air Pouch Formation->Zymosan & Compound Injection Exudate Collection Exudate Collection Zymosan & Compound Injection->Exudate Collection Analysis\n(Cell Infiltration, Mediators) Analysis (Cell Infiltration, Mediators) Exudate Collection->Analysis\n(Cell Infiltration, Mediators)

Caption: General experimental workflow for evaluating the anti-inflammatory and anticancer effects of fluorinated dihydrobenzofurans.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Cytokines IL-6, CCL2 Gene_Expression->Cytokines PGE2 PGE₂ COX2->PGE2 NO NO iNOS->NO Dihydrobenzofurans Fluorinated Dihydrobenzofurans Dihydrobenzofurans->IKK inhibit

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages and the proposed inhibitory action of fluorinated dihydrobenzofurans.

apoptosis_pathway Dihydrobenzofurans Fluorinated Dihydrobenzofurans Bcl2 Bcl-2 (Anti-apoptotic) Dihydrobenzofurans->Bcl2 inhibit Mitochondria Mitochondria Bcl2->Mitochondria inhibits release of pro-apoptotic factors Caspases Caspase Cascade Mitochondria->Caspases PARP PARP Caspases->PARP DNA_Fragmentation DNA Fragmentation Caspases->DNA_Fragmentation Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by fluorinated dihydrobenzofurans in cancer cells.

References

Spectroscopic comparison of 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural isomers 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB and 6-APDB, respectively) reveals subtle yet crucial differences in their spectroscopic signatures. This guide provides a comparative analysis of their mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering valuable insights for researchers, scientists, and drug development professionals in distinguishing between these two positional isomers.

The differentiation of 5-APDB and 6-APDB is of significant interest in forensic chemistry and pharmacology due to their emergence as designer drugs.[1][2] While sharing the same molecular formula and weight, the position of the aminopropyl group on the dihydrobenzofuran ring system leads to distinct fragmentation patterns, absorption bands, and chemical shifts in their respective spectra.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides a clear method for distinguishing between the two isomers. Although both compounds exhibit a molecular ion peak at m/z 177 and a base peak at m/z 44, the relative abundance of other fragment ions differs significantly.[2] Notably, 5-APDB produces a much more intense ion at m/z 134 compared to 6-APDB, approximately 3.5 times greater in relative intensity.[2] This key difference allows for their unambiguous identification.

Ion (m/z)5-APDB Relative Intensity (%)6-APDB Relative Intensity (%)
177 (M+)ModerateModerate
134HighLow
44100 (Base Peak)100 (Base Peak)

Infrared Spectroscopy

The infrared (IR) spectra of the hydrochloride salts of 5-APDB and 6-APDB, while broadly similar, show discernible differences in the fingerprint region (below 1500 cm⁻¹). These variations arise from the different substitution patterns on the aromatic ring, affecting the vibrational modes of the molecule. While specific peak assignments can be complex, direct comparison of the spectra allows for differentiation.[2]

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive method for the structural elucidation and differentiation of 5-APDB and 6-APDB. Analysis of the aromatic region in the ¹H NMR spectra is particularly insightful. In the case of 5-APDB, the proton at C-7 of the benzofuran ring appears as a doublet, whereas the corresponding proton at C-7 in 6-APDB is a singlet.[1][2] This is due to the differing number of adjacent protons. Furthermore, ¹³C NMR chemical shifts, particularly for the aromatic carbons, are influenced by the position of the aminopropyl substituent, providing another layer of confirmation.[1]

Nucleus5-APDB6-APDB
¹H NMR
AromaticComplex pattern with a distinct doublet for H-7.Simpler pattern with a singlet for H-7.
¹³C NMR
AromaticUnique chemical shifts for C-4, C-5, C-6, and C-7.Distinct chemical shifts for C-4, C-5, C-6, and C-7, differing from 5-APDB.

Experimental Protocols

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Sample Preparation: Analytes were diluted to approximately 1 mg/mL in methanol or a solution of 0.5N NaOH/CHCl3.[3][4]

  • Instrumentation: An Agilent Model 7890A gas chromatograph interfaced with an Agilent Model 5975C quadrupole mass-selective detector was used.[2]

  • GC Column: A DB-1 MS column (30m x 0.25mm x 0.25 µm) was employed.[3]

  • Carrier Gas: Helium was used at a flow rate of 1 mL/min.[3]

  • Temperature Program: The oven temperature was initiated at 100°C for 1.0 min, then ramped to 300°C at a rate of 12°C/min, and held for 9.0 min.[3]

  • Injector and Detector Temperatures: The injector and MSD transfer line were maintained at 280°C, with the MS source at 230°C and the MS quad at 150°C.[3]

  • MS Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of 34-550 amu.[2]

Infrared Spectroscopy (FTIR)
  • Instrumentation: A Thermo-Nicolet Nexus 670 FTIR spectrometer equipped with a single bounce attenuated total reflectance (ATR) accessory was utilized.[2]

  • Scan Parameters: Spectra were acquired with a resolution of 4 cm⁻¹, a gain of 8, an optical velocity of 0.4747, an aperture of 150, and 16 scans per sample.[2]

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Samples were prepared by diluting the analyte to approximately 10 mg/mL in deuterium oxide (D₂O) containing a suitable internal standard such as TMS or TSP.[3][4]

  • Instrumentation: A Varian Mercury 400 MHz NMR spectrometer equipped with a proton detection probe was used.[3]

  • Parameters: Spectra were acquired with a 90° pulse angle and a 45-second delay between pulses over 8 scans.[3]

Signaling Pathway and Experimental Workflow

5-APDB and 6-APDB are known to interact with monoamine transporters, inhibiting the reuptake of serotonin, dopamine, and norepinephrine.[5] This mechanism is central to their psychoactive effects.

Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron 5_APDB_6_APDB 5-APDB / 6-APDB Transporter Monoamine Transporters (DAT, NET, SERT) 5_APDB_6_APDB->Transporter Block Reuptake Vesicle Vesicles Monoamines Dopamine Norepinephrine Serotonin Vesicle->Monoamines Release Synaptic_Monoamines Synaptic Monoamines Monoamines->Synaptic_Monoamines Increased Concentration Receptor Postsynaptic Receptors Synaptic_Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action for 5-APDB and 6-APDB.

The following diagram illustrates the general workflow for the spectroscopic comparison of these two isomers.

Experimental_Workflow cluster_Analysis Spectroscopic Analysis Start Obtain Samples of 5-APDB and 6-APDB Prep Sample Preparation for Each Spectroscopic Technique Start->Prep GCMS GC/MS Analysis Prep->GCMS FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis (¹H and ¹³C) Prep->NMR Data Data Acquisition and Processing GCMS->Data FTIR->Data NMR->Data Compare Comparative Analysis of Spectroscopic Data Data->Compare Report Publish Comparison Guide Compare->Report

Caption: Experimental workflow for spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of 5,7-Dibromo-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5,7-Dibromo-2,3-dihydrobenzofuran, a halogenated organic compound. Adherence to these protocols will minimize risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1] Contaminated clothing should be removed and laundered before reuse.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[1] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek medical attention.

For spills, avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The collected material should be placed in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains or the environment.[1]

Waste Characterization and Segregation

This compound is a brominated organic compound and must be classified as halogenated organic waste .[2] It is critical to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[3][4]

Do not mix halogenated organic waste with the following:

  • Non-halogenated organic wastes[2]

  • Acids and bases[2]

  • Aqueous wastes and heavy metals[2][3]

  • Strong oxidizing or reducing agents[3]

  • Acutely hazardous "P-listed" wastes[4]

Waste CategoryExamplesIncompatible with this compound Waste
Halogenated Organic Dichloromethane, Chloroform, this compoundNo
Non-Halogenated Organic Acetone, Ethanol, HexaneYes
Aqueous Acidic/Basic Hydrochloric acid, Sodium hydroxideYes
Heavy Metals Mercury, Lead saltsYes

Step-by-Step Disposal Protocol

1. Container Selection:

  • Choose a designated, chemically compatible waste container. This is often a glass or high-density polyethylene (HDPE) container with a secure, screw-top cap.[5] Many institutions provide color-coded containers, with green often being used for halogenated organic waste.[2]

2. Labeling:

  • Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The specific name of the chemical: "this compound"[5]

    • If other halogenated wastes are collected in the same container, list all constituents with their approximate percentages or volumes.[2][6]

    • Appropriate hazard identification (e.g., toxic, irritant)

3. Waste Accumulation:

  • Carefully transfer the waste this compound into the labeled container inside a chemical fume hood.[4]

  • Keep the waste container securely closed at all times, except when adding waste.[4][5][6]

  • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and segregated from incompatible materials.[4][5]

4. Final Disposal:

  • The primary method for the final disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste container.[5] Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation cluster_disposal Final Disposal start Identify this compound as Waste classify Classify as Halogenated Organic Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Select Appropriate Waste Container segregate->container label_container Label Container: 'Hazardous Waste' 'Halogenated Organic' List Contents container->label_container transfer Transfer Waste in Chemical Fume Hood label_container->transfer store Store Closed Container in Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Licensed Disposal: Controlled Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5,7-Dibromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,7-Dibromo-2,3-dihydrobenzofuran is publicly available. The following guidance is based on best practices for handling structurally similar halogenated organic compounds and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted, and your institution's Environmental Health and Safety (EHS) department should be consulted for specific guidance before handling this compound.

This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye contact. The appropriate level of personal protective equipment should be determined by a site-specific risk assessment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or chemical-resistant apron.[1]To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1][3]If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

All procedures should be conducted in a designated area to prevent cross-contamination.

  • Preparation and Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory.[5] A certified chemical fume hood is the primary engineering control to contain aerosols and dust.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE : Before entering the designated handling area, put on all required PPE as outlined in the table above.[1]

  • Weighing and Aliquoting : If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to control dust and minimize inhalation exposure.[1][2] Use appropriate tools, such as spatulas and weighing paper, to handle the powder.[1] Keep the container tightly closed when not in use.[1][5]

  • Solution Preparation : When dissolving the compound, slowly add the solvent to the solid to avoid splashing.[1] If the solvent is volatile, ensure adequate ventilation.[1]

  • Post-Handling Decontamination : After handling, wipe down the work area with an appropriate solvent to decontaminate surfaces.[1] All contaminated clothing should be removed immediately.[4][7] Wash hands and face thoroughly after handling.[5][7]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.[1][6] Generally, outer gloves are removed first, followed by the lab coat, and then eye and face protection.[1][6] Wash hands thoroughly with soap and water after all PPE is removed.[6]

Disposal Plan

  • Waste Segregation : Do not mix chemical waste with other laboratory trash.[6] Collect and arrange for disposal in suitable and closed containers.[4]

  • Regulatory Compliance : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8][9]

  • Licensed Disposal : Entrust the disposal of this chemical and its contaminated packaging to a licensed waste disposal company.[7]

  • Environmental Precautions : Prevent the product from entering drains.[7] Discharge into the environment must be avoided.[4]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_controls Engineering Controls (Fume Hood, Eyewash) prep_ppe Don PPE prep_controls->prep_ppe handle_weigh Weighing and Aliquoting prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution post_decon Decontaminate Work Area handle_solution->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect Waste in Sealed Containers post_wash->disp_collect disp_dispose Dispose via Licensed Waste Company disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-2,3-dihydrobenzofuran
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.